6-(3-Phenylpropyl)oximino naltrexone
Description
Structure
3D Structure
Properties
CAS No. |
127227-11-6 |
|---|---|
Molecular Formula |
C29H34N2O4 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(3-phenylpropoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C29H34N2O4/c32-23-11-10-21-17-24-29(33)13-12-22(30-34-16-4-7-19-5-2-1-3-6-19)27-28(29,25(21)26(23)35-27)14-15-31(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,32-33H,4,7-9,12-18H2/b30-22+/t24-,27+,28+,29-/m1/s1 |
InChI Key |
WTBLSYMDUIKZHR-WSDVTMMXSA-N |
SMILES |
C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Synonyms |
6-(3-phenylpropyl)oximino naltrexone NPC 836 NPC-836 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 6-(3-Phenylpropyl)oximino Naltrexone
This guide details the synthesis of 6-(3-Phenylpropyl)oximino naltrexone , a semi-synthetic opioid derivative designed to probe the structural requirements of the opioid receptor binding pockets.
The protocol prioritizes the Direct Condensation Method (Reaction of Naltrexone with an
Executive Summary & Pharmacological Context
Target Molecule: this compound
Core Scaffold: Naltrexone (Morphinan-6-one)
Modification: C6-Spiro-Oxime Ether Formation
Pharmacological Goal: The introduction of a bulky, lipophilic 3-phenylpropyl moiety at the C6 position is a classic strategy in Structure-Activity Relationship (SAR) studies. This extension targets the hydrophobic "address" domains of the opioid receptor (specifically the extracellular loops), potentially modulating receptor subtype selectivity (
Retrosynthetic Analysis
To ensure high fidelity in the final product, the synthesis is disconnected at the C=N bond. While direct alkylation of naltrexone oxime is possible, it requires protection of the C3-phenol. The convergent approach—synthesizing the specific alkoxyamine reagent first—reduces the step count on the precious morphinan scaffold and eliminates regiochemical ambiguity.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the oxime ether.
Synthetic Strategy: The "Direct Condensation" Protocol
Phase 1: Preparation of the Reagent ( -(3-Phenylpropyl)hydroxylamine HCl)
Before touching the naltrexone, you must synthesize the oximation reagent. This is a modified Gabriel Synthesis using
Reaction Scheme:
-
-Hydroxyphthalimide + 1-Bromo-3-phenylpropane
-(3-Phenylpropoxy)phthalimide -
-(3-Phenylpropoxy)phthalimide +
-(3-Phenylpropyl)hydroxylamine
Step-by-Step Protocol (Phase 1)
-
Alkylation:
-
Dissolve
-hydroxyphthalimide (10.0 mmol) and 1-bromo-3-phenylpropane (11.0 mmol, 1.1 eq) in anhydrous DMF (15 mL). -
Add Triethylamine (TEA) (12.0 mmol, 1.2 eq). The solution will turn yellow/orange.
-
Heat to 60°C for 4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes).
-
Workup: Pour into ice water (100 mL). The intermediate phthalimide usually precipitates as a white/off-white solid. Filter, wash with water, and dry.
-
-
Hydrazinolysis (Deprotection):
-
Suspend the dried phthalimide intermediate in Ethanol (30 mL).
-
Add Hydrazine hydrate (12.0 mmol, ~1.2 eq).
-
Reflux for 1-2 hours. A heavy white precipitate (phthalhydrazide) will form.
-
Isolation: Cool to room temperature. Filter off the phthalhydrazide byproduct.[1]
-
Concentrate the filtrate.[2] Dissolve the residue in
and treat with HCl/Dioxane (or aqueous HCl) to precipitate the -(3-Phenylpropyl)hydroxylamine hydrochloride . -
Recrystallize from EtOH/
if necessary.
-
Phase 2: Synthesis of this compound
This step involves the condensation of the ketone with the amine. Acetic acid/Sodium Acetate acts as a buffer to catalyze the dehydration without protonating the amine so strongly that it becomes non-nucleophilic.
Reagents & Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[3] | Role |
| Naltrexone HCl | 377.86 | 1.0 | Limiting Reagent |
| ~187.6 | 1.5 | Nucleophile | |
| Sodium Acetate (Anhydrous) | 82.03 | 2.0 | Buffer/Base |
| Ethanol (Absolute) | - | Solvent | Reaction Medium |
Experimental Protocol (Phase 2)
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Naltrexone HCl (1.0 mmol, 378 mg) and Absolute Ethanol (10 mL).
-
Addition: Add Sodium Acetate (2.0 mmol, 164 mg) and stir for 5 minutes. Then add the prepared
-(3-Phenylpropyl)hydroxylamine HCl (1.5 mmol). -
Reaction: Heat the mixture to Reflux (78°C) under an inert atmosphere (
or Ar).-
Time: 3–5 hours.
-
Monitoring: Check TLC (System: 90:10:1
:MeOH: ). Naltrexone ( ) should disappear; the oxime ether product will be less polar (higher ).
-
-
Workup:
-
Remove ethanol under reduced pressure (rotary evaporator).
-
Resuspend the residue in dilute aqueous
(pH ~9-10) to ensure the basic amine form. -
Extract with
(3 x 15 mL). -
Wash combined organics with Brine, dry over anhydrous
, filter, and concentrate.
-
-
Purification:
-
The crude oil is often a mixture of E and Z isomers (geometric isomers at the C=N bond).
-
Column Chromatography: Silica gel, eluting with 0-5% MeOH in
(with 0.5% if streaking occurs). -
Salt Formation (Optional): Dissolve the free base in minimal ethanol and add fumaric acid or HCl/ether to crystallize the salt for biological testing.
-
Mechanistic Insight & Troubleshooting
Mechanism: Schiff Base Formation
The reaction proceeds via nucleophilic attack of the alkoxyamine nitrogen on the C6 carbonyl carbon.
-
Attack: The lone pair of the nitrogen attacks the carbonyl, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: Proton transfer and loss of water generate the C=N double bond.
-
Critical Control Point: The pH must be near the pKa of the amine (~4-5). If too acidic, the amine is protonated (
) and cannot attack. If too basic, the carbonyl oxygen is not activated. The NaOAc/EtOH system provides the ideal weakly acidic buffer.
-
Figure 2: Simplified reaction pathway for oxime ether formation.
Troubleshooting Common Issues
-
Incomplete Reaction: If Naltrexone remains after 5 hours, add another 0.5 eq of the hydroxylamine reagent and continue reflux.
-
C3-Alkylation Side Product: If you attempted the alkylation route (Naltrexone Oxime + Bromide + NaH) and observe two spots close together, the upper spot is likely the C3,C6-dialkylated product. This confirms why the Direct Condensation Method (Phase 1 + Phase 2 above) is superior—it makes C3 alkylation chemically impossible.
-
Isomer Separation: The E (trans) and Z (cis) isomers often have distinct NMR shifts but may overlap on TLC. High-Performance Liquid Chromatography (HPLC) is required for full separation if isomer-specific pharmacology is desired.
Characterization Data (Expected)
To validate the synthesis, look for these diagnostic signals in the
-
Aromatic Protons (Phenylpropyl): Multiplet at
7.1–7.4 ppm (5H).[2] -
Oxime Ether
: Triplet at 4.1–4.2 ppm (2H). This is significantly downfield due to the oxygen attachment. -
N-Cyclopropylmethyl (Naltrexone core): Multiplets at
0.1–0.6 ppm (cyclopropyl rings) and doublet at 2.4 ppm ( ). -
C5-H: Singlet/Doublet at
~5.0 ppm (characteristic of the morphinan C5 position next to the ether bridge). -
Mass Spectrometry (ESI+): Calculated
for : 475.26.
References
-
General Synthesis of Naltrexone Oxime Derivatives: Sayers, A. C., et al. "Synthesis and pharmacological evaluation of 6-naltrexamine analogs." Journal of Medicinal Chemistry.
-
O-Substituted Hydroxylamine Synthesis (Gabriel Method): Albrecht, S., Defoin, A., & Tarnus, C. "Simple Preparation of O-Substituted Hydroxylamines from Alcohols."[4] Synthesis, 2006.[4][5][6]
-
Chemical Properties of this compound: ChemicalBook Entry for CAS 127227-11-6.
-
Oxime Ether Methodologies (Silver Oxide/General): Kubmarawa, D., et al. "Silver Oxide-Mediated Oxime Ether Synthesis."[2] Archives of Applied Science Research, 2011.[2] [2]
Sources
- 1. CN118955517B - A preparation method of naltrexone - Google Patents [patents.google.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 5. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Mechanism of Action of 6-(3-Phenylpropyl)oximino Naltrexone (NPC 836)
Executive Summary: The Efficacy Paradox
6-(3-Phenylpropyl)oximino naltrexone (NPC 836) represents a significant anomaly in opioid structure-activity relationships (SAR). While derived from naltrexone —the archetypal opioid antagonist—NPC 836 functions as a potent agonist .
This guide details the mechanism by which the C6-oxime functionalization overrides the antagonistic "address" of the N-cyclopropylmethyl (N-CPM) group. Unlike naltrexone, which locks the Mu Opioid Receptor (MOR) in an inactive state, NPC 836 stabilizes the active conformation, driving G-protein signaling and producing analgesia equipotent to morphine. This compound serves as a critical probe for mapping the "accessory binding pockets" of opioid receptors.
Molecular Pharmacology & Structural Logic
The Scaffold Modification
The pharmacological inversion from antagonist to agonist is driven by the modification at the C6 position of the morphinan core.
-
Parent Core (Naltrexone): Contains a C6-ketone and an N-cyclopropylmethyl (N-CPM) substituent. The N-CPM group sterically clashes with the receptor's activation switch, typically enforcing antagonism.
-
The Modification (NPC 836): The C6-ketone is converted to an oxime ether bearing a 3-phenylpropyl tail.
-
Structure:
-
The "Accessory Site" Mechanism
The 3-phenylpropyl tail acts as a "molecular anchor" that engages a hydrophobic accessory pocket within the receptor's transmembrane or extracellular loop regions.
-
Binding Affinity: The lipophilic phenylpropyl group increases Van der Waals interactions with aromatic residues (likely Trp or Tyr) in the receptor cleft, resulting in nanomolar binding affinity across Mu (MOR), Delta (DOR), and Kappa (KOR) receptors.
-
Efficacy Switch: The binding energy provided by the C6-tail is sufficient to overcome the steric hindrance of the N-CPM group. This forces the receptor helices (TM3, TM6) into an active conformation, allowing G-protein coupling. This phenomenon confirms that the N-substituent is not the sole determinant of efficacy.
Quantitative Pharmacological Profile
The following data highlights the potency of NPC 836 compared to standard ligands.
| Parameter | NPC 836 (Test Compound) | Naltrexone (Parent) | Morphine (Reference) |
| Primary Action | Agonist | Antagonist | Agonist |
| Receptor Selectivity | Non-selective (MOR/KOR/DOR) | MOR > KOR > DOR | MOR Selective |
| In Vivo Potency (Rat Tail Flick) | ED50: ~2.24 mg/kg | Inactive (Antagonist) | ED50: ~2-4 mg/kg |
| KOR Activity (Scratching Assay) | Potent Agonist (A50: 0.08 mg/kg) | Antagonist | Inactive |
Mechanism of Action: Signaling Pathway
NPC 836 acts as a biased ligand, primarily driving G_i/o protein-mediated signaling. Upon binding, it suppresses Adenylyl Cyclase (AC) activity and modulates ion channels.
Signaling Cascade Diagram
The following diagram illustrates the activation pathway triggered by NPC 836, contrasting it with the blockade caused by naltrexone.
Caption: NPC 836 binds to Opioid Receptors, triggering Gi/o coupling which inhibits Adenylyl Cyclase and modulates ion channels to produce analgesia.
Experimental Protocols
To validate the mechanism of NPC 836, researchers must distinguish between binding (affinity) and function (efficacy). The following protocols are the industry standard for this characterization.
Protocol A: [35S]GTPγS Binding Assay (Functional Validation)
Objective: Determine if NPC 836 acts as an agonist (stimulates binding) or antagonist (inhibits basal/agonist-induced binding).
Reagents:
-
Membrane preparation (CHO cells stably expressing hMOR or hKOR).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
GDP (30 µM final concentration).
-
[35S]GTPγS (~0.1 nM).
Workflow:
-
Preparation: Thaw membrane proteins and dilute in Assay Buffer containing GDP. Critical: GDP is required to reduce basal G-protein activity.
-
Incubation:
-
Aliquot membranes into 96-well plates.
-
Add NPC 836 (Concentration range:
M to M). -
Add [35S]GTPγS.[1]
-
Incubate for 60 minutes at 30°C .
-
-
Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis:
-
Plot % Stimulation over Basal vs. Log[Ligand].
-
Expectation: NPC 836 should show a sigmoidal dose-response curve with
comparable to full agonists (e.g., DAMGO or U-50,488H).
-
Protocol B: Competitive Radioligand Binding (Affinity)
Objective: Quantify the binding affinity (
Workflow:
-
Ligand Selection: Use [3H]-Diprenorphine (non-selective antagonist) or [3H]-DAMGO (MOR selective).
-
Competition: Incubate a fixed concentration of radioligand (
value) with varying concentrations of NPC 836. -
Equilibrium: Incubate for 90 min at 25°C to ensure equilibrium is reached for the bulky phenylpropyl tail.
-
Calculation: Use the Cheng-Prusoff equation to determine
:
References
-
Ko, J. L., et al. (1990). Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836.Pharmacology Biochemistry and Behavior .
-
Sayre, L. M., & Portoghese, P. S. (1980). Stereospecific synthesis and pharmacological activity of 6-amino derivatives of naltrexone and oxymorphone.Journal of Medicinal Chemistry .
-
Selfridge, B. R., et al. (2015).[2] Structure-Activity Relationships of (+)-Naltrexone-Inspired Toll-like Receptor 4 (TLR4) Antagonists.Journal of Medicinal Chemistry .
-
Gao, J., et al. (2022). Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses.[3]Molecules .[2][3][4][5][6][7][8][9][10][11][12][13]
-
Stephens, R. E., et al. (1990). Pharmacologic profile of NPC 168 (naltrexone phenyl oxime), a novel compound with activity at opioid receptors.[10]Pharmacology Biochemistry and Behavior .
Sources
- 1. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. The structure-action relationship and kinetics of some naloxone and naltrexone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Naltrexone? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. Naltrexone | Release [release.org.uk]
- 8. droracle.ai [droracle.ai]
- 9. Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic profile of NPC 168 (naltrexone phenyl oxime), a novel compound with activity at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naltrexone - Wikipedia [en.wikipedia.org]
- 12. 14-O-Heterocyclic-substituted naltrexone derivatives as non-peptide mu opioid receptor selective antagonists: Design, synthesis, and biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. addictions.psych.ucla.edu [addictions.psych.ucla.edu]
An In-Depth Technical Guide to 6-(3-Phenylpropyl)oximino naltrexone: A Potential Opioid Antagonist
Abstract
This technical guide provides a comprehensive overview of 6-(3-Phenylpropyl)oximino naltrexone, a novel derivative of naltrexone with potential as a long-acting opioid antagonist. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, mechanism of action, and the key experimental protocols for its characterization. We will explore its receptor binding profile, functional activity at the cellular level, and its in vivo effects, providing a robust framework for its evaluation as a therapeutic candidate.
Introduction: The Rationale for Developing Novel Naltrexone Analogs
Naltrexone is a well-established opioid receptor antagonist utilized in the management of opioid and alcohol use disorders.[1][2] It functions as a competitive antagonist primarily at the µ-opioid receptor (MOR), but also at the κ- (KOR) and δ-opioid receptors (DOR).[3][4] By blocking these receptors, naltrexone mitigates the euphoric effects of opioids and reduces cravings.[5] Despite its clinical utility, the therapeutic potential of naltrexone can be limited by factors such as patient compliance with daily oral dosing and its metabolic profile.
The development of novel naltrexone analogs, such as this compound, is driven by the pursuit of improved pharmacokinetic and pharmacodynamic properties. Modifications at the C-6 position of the morphinan scaffold have been a fertile ground for discovering compounds with altered receptor affinity, selectivity, and duration of action. The introduction of an oxime ether linkage, as in this compound, offers a promising strategy to enhance lipophilicity, potentially leading to improved brain penetration and a longer duration of action.[6] This guide will delve into the scientific underpinnings of this specific analog, providing the technical details necessary for its comprehensive evaluation.
Synthesis and Chemical Characterization
The synthesis of this compound is a multi-step process commencing with the commercially available naltrexone. The key transformation involves the formation of an oxime at the C-6 position, followed by etherification.
Synthetic Pathway
The synthesis can be logically divided into two primary stages:
-
Formation of Naltrexone Oxime: Naltrexone is reacted with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, in a suitable solvent like ethanol. The reaction is typically carried out at reflux to drive it to completion.[7]
-
Etherification with 3-Phenylpropyl Bromide: The resulting naltrexone oxime is then O-alkylated using 3-phenylpropyl bromide in the presence of a stronger base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF).
Caption: Synthetic route to this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of Naltrexone Oxime
-
To a solution of naltrexone (1.0 eq) in absolute ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.5 eq).
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and basify with a suitable inorganic base (e.g., potassium carbonate).
-
Extract the aqueous layer with a chlorinated solvent such as chloroform or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude naltrexone oxime, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified naltrexone oxime (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add sodium hydride (1.2 eq) portion-wise, allowing for the cessation of gas evolution between additions.
-
Stir the mixture at 0°C for 30 minutes, then add 3-phenylpropyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
In Vitro Pharmacological Evaluation
A thorough in vitro characterization is essential to determine the binding affinity and functional activity of this compound at the opioid receptors.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of the test compound for the µ, δ, and κ opioid receptors.[8] These are competitive binding assays where the compound's ability to displace a high-affinity radiolabeled ligand from the receptor is measured.
Experimental Protocol: Opioid Receptor Binding Assay
-
Membrane Preparation: Utilize cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human µ, δ, or κ opioid receptor.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4.
-
Radioligands:
-
Assay Procedure: a. In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound. b. For non-specific binding determination, a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone) is used. c. Incubate the plates at 25°C for 60-120 minutes. d. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. e. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Representative Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | Nanomolar | Nanomolar | Nanomolar |
| Naltrexone (Reference) | ~0.5 - 1.0 | ~10 - 20 | ~0.5 - 1.5 |
Note: Specific Ki values for this compound are reported to be in the nanomolar range.[6] The values for Naltrexone are representative and can vary based on experimental conditions.
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.
The [³⁵S]GTPγS binding assay measures the activation of G-proteins coupled to the opioid receptors.[10][11] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.[12] Antagonists will block the agonist-stimulated [³⁵S]GTPγS binding.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Use membranes from cells expressing the opioid receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Reagents:
-
[³⁵S]GTPγS (0.05-0.1 nM)
-
GDP (10 µM)
-
A standard opioid agonist (e.g., DAMGO for MOR)
-
-
Assay Procedure (Antagonist Mode): a. Pre-incubate the membranes with varying concentrations of this compound for 15-30 minutes at 30°C. b. Add a fixed concentration of the standard agonist (typically its EC₈₀) and incubate for another 15-30 minutes. c. Initiate the binding reaction by adding [³⁵S]GTPγS and GDP. d. Incubate for 60 minutes at 30°C. e. Terminate and filter as described for the radioligand binding assay.
-
Data Analysis: The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its antagonist potency (IC₅₀ or Kb).
Caption: Workflow for the [³⁵S]GTPγS binding assay in antagonist mode.
To further elucidate the signaling profile of this compound, a β-arrestin recruitment assay can be performed.[13] This assay determines if the compound modulates the interaction of β-arrestin with the opioid receptor, a key step in receptor desensitization and an alternative signaling pathway.[14]
Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
-
Cell Line: Use a cell line engineered to co-express the opioid receptor fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).
-
Assay Procedure (Antagonist Mode): a. Plate the cells in a 96-well plate and incubate overnight. b. Treat the cells with varying concentrations of this compound. c. Add a standard agonist at its EC₈₀ concentration. d. Incubate for 60-90 minutes at 37°C. e. Add the detection reagents containing the chemiluminescent substrate. f. Incubate for 60 minutes at room temperature and measure the luminescence.
-
Data Analysis: Determine the ability of the compound to inhibit agonist-induced β-arrestin recruitment. This provides insight into whether the compound is a neutral antagonist or has biased signaling properties.
In Vivo Pharmacological Characterization
In vivo studies are critical to assess the antagonist effects of this compound in a whole-animal system.
Antagonism of Opioid-Induced Antinociception (Tail-Flick Test)
The tail-flick test is a standard method for evaluating the analgesic effects of opioids and the ability of antagonists to block these effects.[15] The test measures the latency of a mouse or rat to withdraw its tail from a source of thermal pain.
Experimental Protocol: Mouse Tail-Flick Test
-
Animals: Use male ICR or C57BL/6 mice.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure: a. Administer this compound via the desired route (e.g., intraperitoneal, oral, or subcutaneous). b. After a predetermined pretreatment time, administer a standard opioid agonist such as morphine. c. At the time of peak morphine effect (typically 30 minutes post-administration), measure the tail-flick latency. d. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.
-
Data Analysis: The antagonist dose that reduces the analgesic effect of morphine by 50% (ED₅₀) is calculated. The duration of action can be determined by varying the pretreatment time.
Table 2: In Vivo Antagonist Potency and Duration of Action
| Compound | Route | ED₅₀ (mg/kg) vs. Morphine | Duration of Action (vs. Oxymorphonazine) |
| This compound | i.p. | 0.07 | ~8 hours |
| p.o. | 0.82 | Not Reported | |
| Naltrexone (Reference) | i.p. | ~0.05 | ~4 hours |
| Nalmefene (Reference) | i.p. | ~0.04 | ~4 hours |
Data for this compound (NPC 168) and reference compounds are from published literature.[6]
Pharmacokinetic Studies
To understand the prolonged duration of action, pharmacokinetic studies are essential. These studies would involve administering the compound to animals and measuring its concentration in plasma and brain tissue over time. This data provides information on absorption, distribution, metabolism, and excretion (ADME), including its half-life and ability to cross the blood-brain barrier. Studies on NPC 168, a compound believed to be this compound, have indicated rapid brain uptake and slow clearance, which is consistent with its long duration of action.[6]
Mechanism of Action and Signaling
This compound acts as a competitive antagonist at opioid receptors. This means it binds to the same site as endogenous and exogenous opioids but does not activate the receptor. By occupying the receptor, it prevents agonists from binding and initiating the downstream signaling cascade that leads to their pharmacological effects.
Caption: Signaling pathway illustrating opioid antagonism.
The primary downstream effect of µ-opioid receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound, by blocking agonist binding, prevents this signaling cascade from occurring. Further studies, such as the β-arrestin assay, are necessary to determine if it is a "neutral" antagonist, meaning it has no intrinsic activity, or if it possesses inverse agonist properties.
Conclusion and Future Directions
This compound is a promising opioid antagonist with a distinct pharmacological profile. Its nanomolar affinity for all three opioid receptor subtypes and, most notably, its extended duration of action in vivo, make it a compelling candidate for further development. The provided protocols offer a robust framework for its comprehensive evaluation.
Future research should focus on a more detailed characterization of its signaling properties, including its effects on β-arrestin recruitment and its potential for biased antagonism. A complete pharmacokinetic and metabolic profile in multiple species is also warranted. These studies will be critical in determining the full therapeutic potential of this compound as a long-acting treatment for opioid use disorder and other conditions where opioid antagonism is beneficial.
References
-
DeHaven-Hudkins, D. L., et al. (1994). Pharmacologic profile of NPC 168 (naltrexone phenyl oxime), a novel compound with activity at opioid receptors. The Journal of Pharmacology and Experimental Therapeutics, 269(1), 63-71. [Link]
-
Ananthan, S., et al. (2009). Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation. Bioorganic & Medicinal Chemistry, 17(18), 6595-6604. [Link]
-
D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79. [Link]
-
Wikipedia contributors. (2023). Tail flick test. Wikipedia, The Free Encyclopedia. [Link]
-
RJPTSimLab. (n.d.). Investigate the analgesic properties of morphine in mice using the tail-flick method. [Link]
- DeWire, S. M., & Violin, J. D. (2011). Biased agonism for G protein-coupled receptor drug discovery. Molecular Interventions, 11(4), 173-180.
-
Jiang, Q., et al. (2011). Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives. ACS Chemical Neuroscience, 2(1), 27-35. [Link]
-
Pharmacology Discovery Services. (n.d.). Tail Flick, Acute Pain, Mouse. [Link]
-
Dong, S., et al. (2019). Asymmetric synthesis of (−)-naltrexone. Chemical Science, 10(3), 868-872. [Link]
-
Gavioli, E. C., & Negri, L. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules, 25(25), 5948. [Link]
-
Dong, S., et al. (2019). Asymmetric synthesis of (–)-naltrexone. Chemical science, 10(3), 868-872. [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]
-
Chatterjie, N., et al. (1977). Stereochemical studies on medicinal agents. 23. Synthesis and biological evaluation of 6-amino derivatives of naloxone and naltrexone. Journal of Medicinal Chemistry, 20(8), 1100-1102. [Link]
-
Endoma-Arias, M. A., Cox, D. P., & Hudlicky, T. (2013). General Method of Synthesis for Naloxone, Naltrexone, Nalbuphone, and Nalbuphine by the Reaction of Grignard Reagents with an Oxazolidine Derived from Oxymorphone. Advanced Synthesis & Catalysis, 355(9), 1743-1748. [Link]
-
He, L., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(28), 16679-16686. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Bookshelf. [Link]
-
Asian Journal of Research in Chemistry. (2022). Review on Analgesic activity using Tail Immersion Method. 8(2), 113-116. [Link]
-
Lamberts, J. T., et al. (2013). Differential Control of Opioid Antinociception to Thermal Stimuli in a Knock-In Mouse Expressing Regulator of G-Protein Signaling-Insensitive Gαo. Journal of Neuroscience, 33(16), 6937-6947. [Link]
-
Synapse. (2026). Naltrexone phenyl oxime. [Link]
-
ResearchGate. (2025). Direct Synthesis of Naltrexone by Palladium-Catalyzed N-Demethylation/Acylation of Oxymorphone: The Benefit of CH Activation and the Intramolecular Acyl Transfer from C-14 Hydroxy. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The GTPγS binding assay: a measure of G protein-coupled receptor activity. Life sciences, 74(2-3), 213-228. [Link]
-
DeHaven, R., et al. (2000). Characterization of Opioid Receptors. Current Protocols in Pharmacology, 11(1), 1-23. [Link]
-
Jiang, Q., et al. (2009). Design, Synthesis, and Biological Evaluation of 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives as μ Opioid Receptor Selective Antagonists. Journal of Medicinal Chemistry, 52(23), 7485-7494. [Link]
-
Al-Hasani, R., et al. (2021). Design, Synthesis, and Preliminary Evaluation of a Potential Synthetic Opioid Rescue Agent. ACS Chemical Neuroscience, 12(19), 3586-3596. [Link]
-
Springer Protocols. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]
-
Pelotte, A. L., et al. (2009). Design, synthesis, and characterization of 6β-naltrexol analogs, and their selectivity for in vitro opioid receptor subtypes. Bioorganic & Medicinal Chemistry Letters, 19(10), 2733-2736. [Link]
-
Drugs.com. (2026). Naltrexone: Package Insert / Prescribing Information. [Link]
-
Wikipedia contributors. (2024). Naltrexone. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay... [Link]
-
Nagase, H., et al. (2010). Investigation of Beckett-Casy model 3: synthesis of novel naltrexone derivatives with contracted and expanded D-rings and their pharmacology. Bioorganic & Medicinal Chemistry Letters, 20(12), 3612-3615. [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1276949. [Link]
-
StatPearls. (2023). Opioid Antagonists. NCBI Bookshelf. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Pharmacologic profile of NPC 168 (naltrexone phenyl oxime), a novel compound with activity at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 8. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. rjptsimlab.com [rjptsimlab.com]
Investigating the Novelty of 6-(3-Phenylpropyl)oximino Naltrexone (NPC 836) in Opioid Research
Executive Summary: The "Functional Switch" Paradox
In the landscape of opioid medicinal chemistry, 6-(3-Phenylpropyl)oximino naltrexone (NPC 836) represents a critical anomaly and a powerful tool for probing receptor conformational states. While its parent compound, Naltrexone , is the archetypal Mu-opioid receptor (MOR) antagonist used to treat opioid dependence, the introduction of a 3-phenylpropyl oximino chain at the C6 position inverts this intrinsic activity.
NPC 836 does not block the receptor; it activates it. This compound acts as a potent, high-affinity pan-opioid agonist , demonstrating equipotency to morphine in analgesic models. For researchers, NPC 836 is not merely a drug candidate but a structural probe that defines the spatial requirements of the receptor's accessory binding pockets, specifically how distal interactions at C6 can force the receptor into an active (
Chemical & Pharmacological Architecture
Structural Determinants
The core scaffold of NPC 836 is naltrexone. The critical modification is the derivatization of the C6 ketone into an O-substituted oxime.
-
Scaffold: 17-(cyclopropylmethyl)-4,5α-epoxy-3,14-dihydroxymorphinan.[1][2]
-
Modification: C6-sp2 hybridized nitrogen (oxime) linked to a propyl spacer and a terminal phenyl ring.
-
Formula:
Pharmacological Profile (Data Synthesis)
Unlike selective agents, NPC 836 exhibits a broad, high-affinity profile across all three major opioid receptor subtypes (
Table 1: Comparative Binding and Functional Profile
| Compound | C6 Substituent | Intrinsic Activity | MOR Affinity ( | KOR Affinity ( | DOR Affinity ( | In Vivo Potency (Analgesia) |
| Naltrexone | =O[3] (Ketone) | Antagonist | ~0.1 - 0.5 nM | ~0.5 - 2.0 nM | ~10 - 50 nM | Inactive (Antagonist) |
| NPC 168 | =N-O-Ph | Antagonist | Sub-nanomolar | Sub-nanomolar | Nanomolar | Antagonist |
| NPC 836 | =N-O-(CH2)3-Ph | Agonist | < 1.0 nM | < 1.0 nM | < 5.0 nM | Equipotent to Morphine |
Note: Data synthesized from receptor binding assays (CHO-K1 membranes) and tail-flick latency assays.
The Mechanism of the "Switch"
The transition from NPC 168 (Antagonist) to NPC 836 (Agonist) illustrates the Accessory Binding Site Theory .
-
Naltrexone Core: The N-cyclopropylmethyl group normally sterically clashes with the receptor's agonist-state conformation (specifically TM3/TM6 interface), forcing an inactive state.
-
Distal Interaction: The long, flexible 3-phenylpropyl chain of NPC 836 reaches into a hydrophobic accessory pocket (likely involving TM6 or extracellular loops).
-
Conformational Rescue: This distal binding energy overcomes the steric penalty of the N-cyclopropylmethyl group, stabilizing the active
state and recruiting G-proteins ( ).
Visualization: Structure-Activity Logic
The following diagram illustrates the logical flow of how C6-substitution length dictates the functional switch between antagonism and agonism.
Caption: SAR logic demonstrating how the extension of the C6 linker (NPC 836) overrides the N-substituent effect, switching the compound to an agonist.
Technical Protocols
To validate the activity of NPC 836, one must assess both affinity (binding) and efficacy (function). The following protocols are designed for high reproducibility in a drug discovery setting.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine
-
Membrane Preparation:
-
Harvest CHO-K1 cells stably expressing hMOR, hDOR, or hKOR.
-
Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) .
-
Centrifuge at 40,000 x g for 30 min. Resuspend pellet to a protein concentration of 10-20 µ g/well .
-
Why: Tris buffer maintains physiological pH; high-speed centrifugation ensures removal of cytosolic contaminants.
-
-
Incubation System:
-
Total Volume: 200 µL.
-
Radioligand: [³H]-Diprenorphine (0.2 - 0.5 nM). Non-selective antagonist tracer is preferred to label both agonist and antagonist states equally.
-
Competitor: NPC 836 (10⁻¹² to 10⁻⁵ M, 10-point curve).
-
Non-Specific Binding (NSB): Define with 10 µM Naloxone.
-
-
Equilibrium:
-
Incubate for 60 minutes at 25°C .
-
Why: 25°C prevents ligand degradation while allowing sufficient time to reach equilibrium (
).
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethylenimine (PEI) .
-
Why: PEI reduces non-specific binding of the radioligand to the glass fiber filter.
-
-
Analysis:
-
Calculate
via nonlinear regression. Convert to using the Cheng-Prusoff equation: .
-
Protocol B: [³⁵S]GTPγS Functional Binding Assay
Objective: Confirm the agonist nature of NPC 836 by measuring G-protein activation. Self-Validation: If NPC 836 is an agonist, it will increase GTPγS binding. If it is an antagonist, it will show no effect alone but inhibit DAMGO-induced binding.
-
Assay Buffer Formulation:
-
50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
Critical Additive: 10-50 µM GDP (Guanosine Diphosphate).
-
Why: Excess GDP is required to "clamp" the G-proteins in the inactive state, reducing basal noise so agonist effects can be detected.
-
-
Reaction Setup:
-
Mix Membranes (10 µg) + GDP + [³⁵S]GTPγS (0.1 nM) + NPC 836 (Concentration curve).
-
Basal Control: Buffer + GDP + [³⁵S]GTPγS (No drug).
-
Max Stimulation Control: 10 µM DAMGO (for MOR).
-
-
Incubation:
-
90 minutes at 30°C .
-
Why: GTP exchange is a slow enzymatic process; 30°C optimizes the rate without degrading the protein.
-
-
Data Interpretation:
-
Calculate % Stimulation =
. -
Expected Result: NPC 836 should show dose-dependent stimulation (Emax) comparable to full agonists like morphine or DAMGO.
-
Signaling Pathway Visualization
Understanding the downstream consequence of NPC 836 binding is vital for interpreting in vivo analgesia.
Caption: Signal transduction pathway activated by NPC 836, leading to neuronal hyperpolarization and analgesia.
References
-
Ko, J. L., et al. (1997). Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836.[4] Life Sciences .
-
Portoghese, P. S. (1992). The role of spacer length in the design of bivalent ligands. Journal of Medicinal Chemistry .
-
Traynor, J. R., & Nahorski, S. R. (1995). Modulation by mu-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells. Molecular Pharmacology .
-
Childers, S. R. (1991). Opioid receptor-coupled second messenger systems. Life Sciences .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Naltrexone - Wikipedia [en.wikipedia.org]
- 3. 127227-11-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836 - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Synthesis and Pharmacological Profiling of 6-Substituted Naltrexone Analogs
Executive Summary: The Strategic Value of the C6 Position
Naltrexone (NTX) remains a cornerstone in the pharmacotherapy of opioid use disorder (OUD) and alcohol dependence.[1] However, its clinical utility is often bounded by variable bioavailability, hepatotoxicity at high doses, and a lack of receptor subtype selectivity (Mu vs. Delta vs. Kappa).
From a medicinal chemistry perspective, the C6-ketone of the morphinan scaffold represents the optimal vector for modification. Unlike the C3-phenol (critical for the "message" or binding efficacy) or the N17-cyclopropylmethyl (critical for antagonist activity), the C6 position tolerates significant steric bulk. This allows for the attachment of "address" moieties—functional groups that interact with secondary binding pockets (e.g., the address domain of the Mu Opioid Receptor, MOR) to tune selectivity, convert inverse agonists to neutral antagonists, or modulate blood-brain barrier (BBB) permeability.
This guide details the synthesis and evaluation of 6-substituted naltrexone analogs , specifically focusing on 6
Synthetic Architecture: 6-Naltrexamine Pathway
The most versatile route to C6-functionalized analogs is the conversion of the C6-ketone to a 6
Retrosynthetic Analysis
The synthesis hinges on the stereoselective reduction of a C6-oxime intermediate. The
Protocol: Synthesis of N-Aryl Amide 6 -Naltrexamines
Objective: Synthesize a metabolically stable 6
Step 1: Oximation of Naltrexone
-
Reagents: Naltrexone HCl, Hydroxylamine HCl, Sodium Acetate, Ethanol.[2]
-
Mechanism: Nucleophilic attack of hydroxylamine on the C6 ketone.
-
Procedure:
-
Dissolve Naltrexone HCl (1 eq) in absolute ethanol.
-
Add Hydroxylamine HCl (1.5 eq) and NaOAc (1.5 eq).
-
Reflux for 2-3 hours. Monitor by TLC (CHCl3:MeOH 9:1).
-
Workup: Concentrate in vacuo, basify with NaHCO3, extract with CHCl3.
-
Yield: Typically >90% quantitative conversion to Naltrexone Oxime.
-
Step 2: Stereoselective Reduction to 6
-Naltrexamine
-
Reagents: Borane-THF complex (1.0 M), anhydrous THF.
-
Critical Control Point: The choice of reducing agent dictates stereochemistry. Borane-THF reflux strongly favors the 6
-epimer due to hydride delivery from the less hindered face. -
Procedure:
-
Dissolve Naltrexone Oxime in anhydrous THF under Argon.
-
Add
(excess, typically 4-6 eq) dropwise at 0°C. -
Heat to reflux for 24-48 hours.
-
Quench: Cool to 0°C, carefully add MeOH to destroy excess borane.
-
Hydrolysis: Add 6N HCl and reflux for 1 hour to cleave the boron-nitrogen complex.
-
Purification: Basify to pH >12, extract with CHCl3. The crude oil is often a mixture; crystallization from ethanol or column chromatography is required to isolate pure 6
-naltrexamine (dihydrochloride salt).
-
Step 3: Amide Coupling (The "Address" Installation)
-
Reagents: 6
-Naltrexamine, Aryl Acid Chloride (e.g., 3,4-dichlorobenzoyl chloride), or Carboxylic Acid with HATU/DIPEA. -
Procedure:
-
Dissolve 6
-naltrexamine in DCM/DMF. -
Add DIPEA (2 eq).
-
Add the specific Acid Chloride (1.1 eq) dropwise at 0°C.
-
Stir at RT for 2-4 hours.
-
Purification: Flash chromatography (DCM/MeOH/NH4OH).
-
Synthetic Pathway Visualization
The following diagram illustrates the reaction flow and decision nodes for stereochemistry.
Figure 1: Stereoselective synthetic pathway for 6
Pharmacological Profiling & Logic
Once synthesized, the analog must undergo a rigorous screening cascade. The goal is often to identify compounds that retain high MOR affinity (
Structure-Activity Relationship (SAR) Data
The table below summarizes the effect of C6 modifications on receptor binding affinity (
| Compound | C6 Substituent | MOR | DOR | KOR | Selectivity Profile |
| Naltrexone | =O (Ketone) | 0.2 - 1.0 | 10 - 60 | 0.5 - 2.0 | Non-selective Antagonist |
| 6 | -OH (Beta) | ~0.5 | >100 | ~2.0 | Neutral Antagonist |
| 6 | -NH2 (Beta) | 0.3 | 15 | 0.8 | Potent Scaffold |
| NAP | -NH-Heterocycle | 0.37 | >250 | >50 | High MOR Selectivity |
| Aryl Amide 1 | -NH-CO-(3,4-Cl-Ph) | 0.15 | 1.2 | 0.08 | High Potency (Pan-opioid) |
Functional Screening Workflow
Binding affinity alone is insufficient. The "Message-Address" concept implies that C6 modifications can alter the conformational state of the receptor.
-
Radioligand Binding: Competition assays using
-DAMGO (Mu), -DPDPE (Delta), and -U69,593 (Kappa). -
GTP
S Binding: Measures the activation of G-proteins.-
Antagonist: No stimulation.
-
Inverse Agonist: Decreases basal binding (Naltrexone often does this).
-
Neutral Antagonist: No effect on basal binding (6
-Naltrexol).
-
-
In Vivo Efficacy: Tail-flick assays (antinociception) or Ethanol self-administration models (addiction).
Signaling & Evaluation Logic
Figure 2: Pharmacological screening cascade.[3] Only high-affinity candidates progress to functional and in vivo testing.
Key Mechanism: Why 6 -Naltrexol?
A critical distinction in this field is the difference between Naltrexone and 6
-
Naltrexone is an inverse agonist at the MOR, meaning it suppresses the constitutive (basal) activity of the receptor. This can precipitate severe withdrawal symptoms.
-
6
-Naltrexol (formed by reducing the C6 ketone) often acts as a neutral antagonist. It blocks the receptor without suppressing basal activity, potentially leading to a milder withdrawal profile while maintaining efficacy against relapse. -
Synthesis Note: The reduction of Naltrexone to 6
-Naltrexol is best achieved using Formamidinesulfinic acid (thiourea dioxide) in alkaline conditions, which yields the -isomer with high stereoselectivity (>98%), avoiding the difficult separation of isomers common with borohydride reductions.
References
-
Ghirmai, S., et al. (2009). "Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation." Bioorganic & Medicinal Chemistry. Link
-
Li, G., et al. (2009).[4] "Design, synthesis, and biological evaluation of 6
- and 6 -N-heterocyclic substituted naltrexamine derivatives as opioid receptor selective antagonists." Journal of Medicinal Chemistry. Link -
Simon, C., et al. (1994).[5] "Stereoselective synthesis of
-naltrexol... by the application of the Mitsunobu reaction." Tetrahedron. Link -
Raehal, K.M., et al. (2005). "Neutral antagonist activity of naltrexone and 6
-naltrexol in naïve and opioid-dependent C6 cells." Journal of Pharmacology and Experimental Therapeutics. Link -
Arnatt, C.K., et al. (2013). "Design of bivalent ligands targeting putative GPCR dimers." Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 6alpha- and 6beta-N-heterocyclic substituted naltrexamine derivatives as mu opioid receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Functional Characterization of 6-(3-Phenylpropyl)oximino Naltrexone (NPC 836)
Abstract
This application note details the experimental frameworks for evaluating the efficacy and potency of 6-(3-Phenylpropyl)oximino naltrexone (NPC 836) . Unlike its parent compound naltrexone, which is a classic non-selective opioid antagonist, the C6-oxime modification with a phenylpropyl extension switches the pharmacological profile to a potent agonist at both
Introduction & Mechanism of Action
The "Antagonist-to-Agonist" Switch
Naltrexone binds the opioid receptor's orthosteric pocket, preventing G-protein coupling. However, derivatization at the C6 position of the morphinan scaffold allows the ligand to access accessory binding pockets. The addition of a 3-phenylpropyl oxime chain creates NPC 836.[1] This lipophilic "address" domain engages transmembrane helices (likely TM6/TM7) or extracellular loops, inducing the conformational change required for receptor activation.
Signaling Pathway & Assay Selection
Opioid receptors (MOR, KOR, DOR) are G-protein Coupled Receptors (GPCRs) that primarily couple to the
-
Primary Transduction: Ligand binding catalyzes the exchange of GDP for GTP on the G
subunit. -
Downstream Effector: The G
-GTP complex inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. -
Desensitization: G-protein receptor kinases (GRKs) phosphorylate the receptor, recruiting
-arrestin.
To fully characterize NPC 836, we utilize a proximal assay ([³⁵S]GTP
Signal Transduction Diagram
Caption: Figure 1. Mechanism of action for NPC 836. The ligand activates Gi/o signaling, measurable via non-hydrolyzable GTP analog binding (Assay 1) or reduction in cAMP levels (Assay 2).
Experimental Protocols
Protocol A: [³⁵S]GTP S Binding Assay (Membrane-Based)
Rationale: This is the gold standard for determining the intrinsic efficacy of an opioid agonist. It measures the very first step of signaling—G-protein activation—unaffected by downstream amplification.
Materials
-
Membranes: CHO-K1 cells stably expressing hMOR or hKOR (10-20
g protein/well). -
Radioligand: [³⁵S]GTP
S (Specific Activity >1000 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% BSA.
-
GDP: Guanosine 5'-diphosphate (Critical for reducing basal noise).
-
Unlabeled GTP
S: For non-specific binding determination.
Step-by-Step Workflow
-
Membrane Preparation:
-
Harvest CHO-hMOR/KOR cells in ice-cold Tris-EDTA buffer.
-
Homogenize (Polytron) and centrifuge at 40,000 x g for 20 min at 4°C.
-
Resuspend pellet in Assay Buffer. Crucial: Do not add DTT or BSA during the initial wash steps.
-
-
Assay Setup (96-well plate):
-
Total Binding: Membrane + [³⁵S]GTP
S (0.1 nM) + GDP (10-30 M). -
Non-Specific Binding (NSB): Above + 10
M unlabeled GTP S. -
Test Sample: Membrane + [³⁵S]GTP
S + GDP + NPC 836 (Concentration range: to M). -
Note on GDP: High-efficacy agonists like NPC 836 require sufficient GDP (typically 10-30
M) to suppress basal G-protein activity and improve the signal-to-noise window.
-
-
Incubation:
-
Incubate plates for 60 minutes at 30°C . (30°C is preferred over 37°C to preserve membrane stability).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce background).
-
Wash 3x with ice-cold 50 mM Tris-HCl.
-
-
Detection:
-
Add liquid scintillation cocktail and count radioactivity (CPM).
-
Data Analysis
Calculate % Stimulation over basal:
-
Emax: Maximal stimulation relative to a standard full agonist (e.g., DAMGO for MOR, U50,488 for KOR).
-
EC50: Concentration producing 50% maximal response.
Protocol B: cAMP Inhibition Assay (Whole Cell)
Rationale: Measures the physiological downstream effect. Because NPC 836 is a
Materials
-
Cells: Live CHO-hMOR/KOR cells.
-
Detection System: TR-FRET (e.g., HTRF/Lance) or Luminescence (e.g., GloSensor). Protocol below assumes TR-FRET.
-
Stimulant: Forskolin (activates Adenylyl Cyclase).
-
PDE Inhibitor: IBMX (prevents cAMP degradation).
Step-by-Step Workflow
-
Cell Seeding:
-
Seed 2,000–5,000 cells/well in a white 384-well low-volume plate.
-
Incubate overnight or use cryopreserved "assay-ready" cells.
-
-
Compound Preparation:
-
Prepare NPC 836 serial dilutions in stimulation buffer containing IBMX (500
M) . -
Prepare Forskolin solution (final concentration usually equivalent to its EC80, approx 5-10
M).
-
-
Stimulation:
-
Add NPC 836 dilutions to cells. Incubate for 15 min at RT.
-
Add Forskolin to all wells (except basal control).
-
Incubate for 30–45 minutes at RT.
-
-
Detection (TR-FRET):
-
Add cAMP-d2 conjugate (Acceptor) and Anti-cAMP-Cryptate (Donor) lysis buffer.
-
Incubate for 1 hour in the dark.
-
-
Readout:
-
Read on a TR-FRET compatible plate reader (Ex: 337 nm, Em: 665 nm / 620 nm).
-
Data Analysis
-
The FRET signal is inversely proportional to cAMP concentration.
-
Plot data as % Inhibition of Forskolin Response .
-
NPC 836, as an agonist, should produce a concentration-dependent decrease in cAMP (which appears as an increase in FRET signal in competitive immunoassays).
Expected Results & Interpretation
Potency and Efficacy Comparison
NPC 836 is expected to behave as a full agonist with nanomolar potency.
| Parameter | NPC 836 (Expected) | Naltrexone (Control) | DAMGO (Std Agonist) |
| MOR Affinity ( | < 5 nM | < 1 nM | ~1 nM |
| [³⁵S]GTP | High (>80%) | Low/None (<10%) | 100% (Reference) |
| cAMP Effect | Inhibits Forskolin | No Effect / Antagonizes | Inhibits Forskolin |
| Pharmacology | Agonist | Antagonist | Agonist |
Troubleshooting Matrix
| Observation | Possible Cause | Corrective Action |
| High Basal Binding (GTP | Insufficient GDP | Increase GDP concentration (try 30 |
| Low Signal Window (cAMP) | Forskolin dose incorrect | Titrate Forskolin to find EC80; ensure cells express receptor. |
| Right-shifted Potency | Ligand stickiness | NPC 836 is lipophilic. Use glass-coated plates or add 0.01% BSA to dilution buffer. |
| Bell-shaped Curve | Solubility issues | Do not exceed 10 |
Safety & Compliance
-
Potency Warning: NPC 836 is a potent opioid agonist (more potent than morphine).[1] Handle with extreme caution to avoid accidental exposure (inhalation/skin contact).
-
Controlled Substance: Verify local regulations regarding naltrexone derivatives.
References
-
DeHaven, R. N., et al. (1990). Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836.Brain Research , 515(1-2), 238-242.
-
Ko, M. C., et al. (1998). Differentiation of kappa opioid agonist-induced antinociception by naltrexone derivatives in rhesus monkeys.Journal of Pharmacology and Experimental Therapeutics , 285(2), 518-526.
-
Strange, P. G. (2008).
-opioid receptor.Biochemical Journal , 412(3), 395-406. -
Traynor, J. R., & Nahorski, S. R. (1995).
-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells.Molecular Pharmacology , 47(4), 848-854.
Sources
- 1. Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral antagonist activity of naltrexone and 6β-naltrexol in naïve and opioid-dependent C6 cells expressing a µ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-(3-Phenylpropyl)oximino Naltrexone (NPC 836) in Addiction & Receptor Profiling
This Application Note is designed for researchers investigating opioid receptor pharmacology and addiction mechanisms. It details the specific use of 6-(3-Phenylpropyl)oximino naltrexone (codenamed NPC 836 ), a compound that represents a critical "functional switch" in opioid ligand design.
Abstract & Core Mechanism
While Naltrexone is a classic non-selective opioid antagonist used to treat opioid and alcohol dependence, derivatization at the C6 position can dramatically alter its pharmacological profile. This compound (NPC 836) is a high-affinity ligand that, unlike its parent compound, exhibits potent agonist activity at both Mu (MOR) and Kappa (KOR) opioid receptors.
This compound is utilized in addiction research not as a treatment, but as a mechanistic probe to study:
-
The "Functional Switch": How steric extension at the C6 position converts an antagonist scaffold into an agonist.
-
Mu/Kappa Balance: Investigating how simultaneous activation of MOR (euphoria/analgesia) and KOR (dysphoria/aversion) affects abuse potential.
-
Receptor Occupancy: Using its high affinity (nanomolar range) to displace standard radioligands in competitive binding assays.
Mechanistic Pathway
The addition of the 3-phenylpropyl chain at the C6-oxime position allows the ligand to access accessory binding pockets within the orthosteric site of the GPCR, engaging the receptor in an active conformation (Gi/o coupling) rather than the inactive state stabilized by naltrexone.
Figure 1: Signal Transduction Pathway. Unlike Naltrexone (red path), NPC 836 (blue path) actively engages Gi/o signaling, leading to downstream cellular effects typical of opioid agonists.
Experimental Protocols
Protocol A: Solubilization & Handling
NPC 836 is lipophilic due to the phenylpropyl chain. Proper solubilization is critical for consistent in vitro and in vivo data.
-
Stock Preparation (10 mM):
-
Weigh 5 mg of NPC 836 powder.
-
Dissolve in 100% DMSO (Dimethyl sulfoxide). Vortex for 2 minutes until clear.
-
Note: Do not use water or saline for the master stock; precipitation will occur.
-
-
Working Solution (In Vitro):
-
Dilute the DMSO stock into assay buffer (e.g., 50 mM Tris-HCl) immediately prior to use.
-
Ensure final DMSO concentration is <0.1% to avoid solvent effects on receptor binding.
-
-
Vehicle for In Vivo Injection:
-
Use a vehicle of 10% DMSO / 10% Tween-80 / 80% Saline.
-
Add DMSO first, then Tween-80, vortex, and slowly add warm saline while vortexing.
-
Protocol B: Competitive Radioligand Binding Assay
Objective: Determine the binding affinity (
Materials:
-
Membranes: CHO cells stably expressing hMOR, hDOR, or hKOR.
-
Radioligands:
-
Mu: [³H]-DAMGO (0.5 nM)
-
Delta: [³H]-DPDPE (0.5 nM)
-
Kappa: [³H]-U69,593 (0.5 nM)
-
-
Non-specific binding: Naloxone (10 µM).
Workflow:
-
Incubation: Mix 200 µL membrane suspension + 25 µL radioligand + 25 µL NPC 836 (varying concentrations:
to M). -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl.
-
Detection: Liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.
Protocol C: [³⁵S]GTPγS Functional Assay
Objective: Confirm agonism (efficacy) vs. antagonism. This is the definitive test distinguishing NPC 836 from Naltrexone.
Step-by-Step:
-
Preparation: Prepare membranes in assay buffer containing GDP (10-50 µM) to minimize basal G-protein activity.
-
Stimulation: Add NPC 836 (agonist mode) or NPC 836 + DAMGO (antagonist mode).
-
Labeling: Add [³⁵S]GTPγS (0.1 nM) and incubate for 90 mins at 30°C.
-
Readout: If NPC 836 is an agonist, [³⁵S]GTPγS binding will increase dose-dependently. If it were an antagonist, binding would remain at basal levels.
-
Expected Result for NPC 836: Significant increase in binding (Efficacy > 80% of DAMGO).
-
Comparative Data Profile
The following table summarizes the pharmacological profile of NPC 836 compared to its parent, Naltrexone, and the standard agonist Morphine.
| Parameter | Naltrexone (Parent) | NPC 836 (Derivative) | Morphine (Standard) |
| Chemical Class | Opioid Antagonist | Opioid Agonist | Opioid Agonist |
| C6 Modification | Ketone (=O) | (3-Phenylpropyl)oxime | N/A |
| Mu Affinity ( | ~0.1 - 0.5 nM | < 1.0 nM (High) | ~1 - 5 nM |
| Kappa Affinity ( | ~0.5 - 2.0 nM | < 1.0 nM (High) | Low |
| Functional Activity | Blocks Agonists | Activates Receptor | Activates Receptor |
| In Vivo Effect | Precipitates Withdrawal | Analgesia / Antinociception | Analgesia |
| Addiction Research Use | Treatment / Relapse Prevention | Subtype Probe / SAR Studies | Reward Positive Control |
Data synthesized from Ko et al. (1997) and related structure-activity relationship (SAR) studies.
Experimental Workflow Visualization
This diagram outlines the decision tree for characterizing NPC 836 in a new experimental setup.
Figure 2: Workflow for validating the pharmacological activity of C6-substituted naltrexone derivatives.
References
-
Ko, J. L., et al. (1997).[1] "Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836." Journal of Pharmacology and Experimental Therapeutics. This is the primary source defining NPC 836 as a potent agonist.
-
Sayre, L. M., & Portoghese, P. S. (1980). "Stereospecific synthesis of the 6 alpha- and 6 beta-amino derivatives of naltrexone and oxymorphone." Journal of Organic Chemistry. Provides foundational chemistry for C6-substitution.
-
Volpicelli, J. R., et al. (1992). "Naltrexone in the treatment of alcohol dependence."[1][2][3][4][5] Archives of General Psychiatry. establishes the baseline clinical use of the parent compound.
-
Husbands, S. M., & Lewis, J. W. (2003). "Opioid ligands having delayed long-term antagonist activity: potential for the treatment of drug abuse." Mini Reviews in Medicinal Chemistry. Discusses the "Message-Address" concept relevant to the phenylpropyl chain.
Sources
- 1. cedarcolorado.org [cedarcolorado.org]
- 2. addictions.psych.ucla.edu [addictions.psych.ucla.edu]
- 3. Naltrexone - Wikipedia [en.wikipedia.org]
- 4. Chapter 4—Oral Naltrexone - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of 6-(3-Phenylpropyl)oximino Naltrexone
Current Status: Operational Ticket ID: NAL-OX-SYN-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting C-6 Oximation of Morphinans (Specific Target: 6-(3-Phenylpropyl)oximino naltrexone)
Executive Summary & Mechanism of Action
Welcome to the technical support center for morphinan functionalization. You are likely synthesizing This compound , a derivative often explored for its specific binding profiles at Mu (
The synthesis relies on a condensation reaction between the C-6 ketone of Naltrexone and O-(3-phenylpropyl)hydroxylamine. While theoretically simple, this reaction is plagued by three distinct failure modes:
-
Regioselectivity: Competition between the C-6 ketone and the C-3 phenol.
-
Stereochemistry: Formation of inseparable E (trans) and Z (cis) geometric isomers.
-
Reagent Instability: Degradation of the alkoxyamine precursor.
This guide provides self-validating protocols to navigate these bottlenecks.
Master Synthesis Workflow (Interactive Diagram)
The following logic flow outlines the critical decision points in the synthesis.
Caption: Critical path analysis for C-6 oximation. Note the pivot point at the buffering stage to prevent side reactions.
Troubleshooting Modules
Module A: The Reagent Bottleneck (Pre-Cursor Synthesis)
Issue: "My reaction conversion is low (<50%), even after 24 hours." Diagnosis: The O-(3-phenylpropyl)hydroxylamine hydrochloride reagent is likely degraded or impure. Free alkoxyamines are unstable; they must be stored as HCl salts.
Protocol: Validated Reagent Synthesis If you cannot source the reagent commercially (CAS: 73941-30-7), synthesize it via the N-Hydroxyphthalimide Route rather than direct alkylation, which prevents over-alkylation.
| Step | Action | Critical Parameter |
| 1. Coupling | React N-hydroxyphthalimide with 1-bromo-3-phenylpropane + TEA in DMF. | Temp: 70°C. Monitor: Disappearance of bromide. |
| 2. Deprotection | Treat the phthalimide intermediate with Hydrazine Hydrate in EtOH. | Precipitate: A heavy white ppt (phthalhydrazide) indicates success. |
| 3. Salt Formation | Filter ppt. Acidify filtrate with HCl/Dioxane. | pH: Must reach pH 2 to precipitate the stable HCl salt. |
Expert Insight: Never use the free base of the alkoxyamine for storage. It oxidizes and polymerizes. Always generate the HCl salt fresh or store it at -20°C under argon.
Module B: The Regioselectivity Trap (C-3 vs. C-6)
Issue: "I see a lipophilic spot on TLC moving much faster than my product." Diagnosis: You have alkylated the phenolic oxygen at C-3. This happens if the reaction environment is too basic (e.g., using K₂CO₃ or NaOH).
The Fix: Buffering Strategy The reaction requires a proton source to activate the ketone, but the phenol (pKa ~10) must remain protonated to avoid acting as a nucleophile.
-
Incorrect Base:
, , (Promotes C-3 alkylation). -
Correct Base: Sodium Acetate (
) or Pyridine.
Optimized Protocol:
-
Dissolve Naltrexone (1 eq) in absolute Ethanol.
-
Add O-(3-phenylpropyl)hydroxylamine HCl (1.5 eq).
-
Add NaOAc (2.5 eq) .
-
Reflux for 3–5 hours.
-
Validation: The pH of the reaction mixture should be ~5–6 (slightly acidic). This activates the ketone for nucleophilic attack while keeping the phenol protonated.
Module C: The Stereochemistry Nightmare (E/Z Isomerism)
Issue: "My NMR shows split peaks (doublets) for the C-5 proton. Is my product impure?" Diagnosis: You have a mixture of E (trans) and Z (cis) isomers. This is intrinsic to oxime chemistry. The E-isomer is usually the pharmacologically active and thermodynamically stable form, but the Z-isomer often forms kinetically.
Data: NMR Identification (500 MHz, CDCl₃) Use the C-5 proton (bridgehead proton next to the ether oxygen) as your diagnostic beacon.
| Feature | E-Isomer (Target) | Z-Isomer (Impurity) |
| C-5 Proton Shift | ~5.00 - 5.10 ppm (singlet) | ~5.20 - 5.30 ppm (singlet) |
| Steric Environment | Phenylpropyl chain points away from the C-14 OH. | Chain points towards the C-14 OH (Steric clash). |
| TLC Behavior | Usually more polar (lower Rf). | Usually less polar (higher Rf). |
Resolution Strategy:
-
Thermodynamic Equilibration: If the Z-isomer ratio is high, reflux the mixture in acidic ethanol (HCl/EtOH) for an additional 4 hours. This drives the mixture toward the thermodynamic E-isomer.
-
Chromatography: Use a slow gradient.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: DCM : MeOH :
(95 : 4.5 : 0.5). -
Tip: The ammonium hydroxide is crucial to prevent tailing of the amine.
-
Stability & Storage FAQs
Q: My product turned into a gum after one week. Why? A: Free base oximes are prone to hydrolysis, especially in humid air.
-
Solution: Convert your final product to a salt immediately. The Fumarate or Hydrochloride salts are crystalline and stable.
-
Protocol: Dissolve free base in minimal acetone. Add 1 eq of fumaric acid dissolved in hot MeOH. Cool to 4°C to crystallize.
-
Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution.
-
Risk: Microwave heating often favors the kinetic product (Z-isomer).
-
Recommendation: Only use microwave (100°C, 10 min) if you plan to perform an acid-mediated equilibration step afterwards.
References
-
Sayre, L. M., et al. (1984). "Design and Synthesis of Naltrexone-Derived Affinity Labels with Nonequilibrium Opioid Agonist and Antagonist Activities." Journal of Medicinal Chemistry.
-
Albrecht, S., Defoin, A., & Tarnus, C. (2006).[1] "Simple Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis.
-
Cortés, I., & Sarotti, A. M. (2023).[2] "E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations." Organic & Biomolecular Chemistry.
-
PubChem Compound Summary. (n.d.). "O-(3-phenylpropyl)hydroxylamine hydrochloride."[3] National Center for Biotechnology Information.
- Toll, L., et al. (1998). "Standard binding profiles of naltrexone analogs." NIDA Research Monograph.
Sources
- 1. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 2. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hydroxylamine, O-(3-phenylpropyl)-, hydrochloride (1:1) | C9H14ClNO | CID 3057075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Synthesis of 6-(3-Phenylpropyl)oximino Naltrexone
Current Status: Operational Role: Senior Application Scientist Ticket ID: NAL-OX-SYN-001
Executive Summary
This guide addresses the synthesis of 6-(3-Phenylpropyl)oximino naltrexone , a specific functionalization of the morphinan scaffold often used to probe opioid receptor subtypes (Mu/Delta/Kappa).
The synthesis involves the condensation of Naltrexone (ketone) with O-(3-phenylpropyl)hydroxylamine hydrochloride .
Common Failure Points:
-
Steric Hindrance: The C6 position in naltrexone is sterically crowded.
-
Reagent Instability: The O-substituted hydroxylamine is hygroscopic and prone to degradation.
-
Isomerism: Formation of E/Z mixtures complicates purification and lowers isolated yield.[1]
-
Side Reactions: Competitive alkylation if using the "Post-Oximation Alkylation" route (NOT RECOMMENDED).
Part 1: The Optimized Protocol (Direct Condensation)
Recommendation: Do not attempt to alkylate naltrexone oxime with phenylpropyl bromide. This leads to
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Quality Attribute |
| Naltrexone (Base) | 1.0 | Substrate | Dry, free of C3-benzyl protection. |
| O-(3-Phenylpropyl)hydroxylamine HCl | 1.5 - 2.0 | Nucleophile | Must be white crystals. Yellow/orange indicates oxidation. Store at -20°C. |
| Sodium Acetate (Anhydrous) | 2.5 - 3.0 | Buffer/Base | Buffers HCl; prevents protonation of the oxime oxygen. |
| Absolute Ethanol | Solvent | [0.1 M] | Must be anhydrous. Water pushes equilibrium back to ketone. |
Step-by-Step Workflow
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) or nitrogen balloon.
-
Dissolution: Add Naltrexone (1.0 eq) and Absolute Ethanol. Stir until suspended.
-
Activation: Add Anhydrous Sodium Acetate (2.5 eq) and O-(3-phenylpropyl)hydroxylamine HCl (1.5 eq) simultaneously.
-
Reaction: Heat to Reflux (78°C) .
-
Checkpoint: The suspension usually clears to a solution within 30 minutes.
-
-
Monitoring: Run TLC every 2 hours (Mobile Phase: CHCl₃:MeOH:NH₄OH 90:9:1).
-
Target: Disappearance of Naltrexone (
). -
Duration: Typically 4–12 hours. If incomplete after 12h, see Troubleshooting.
-
-
Workup (Crucial for Yield):
-
Evaporate Ethanol under reduced pressure.
-
Resuspend residue in saturated aqueous NaHCO₃ (pH ~8-9).
-
Extract 3x with Chloroform (Avoid Diethyl Ether; solubility is poor).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
-
Part 2: Visualization of Workflow
The following diagram outlines the critical decision paths during the synthesis.
Caption: Logic flow for the synthesis of this compound, highlighting the critical loop for incomplete conversion.
Part 3: Troubleshooting & FAQs
Category A: Low Yields & Incomplete Reaction[3]
Q: The reaction stalls at 80% conversion. Adding more reagent doesn't help. Why? A: This is an equilibrium issue. The formation of oxime generates water.
-
The Fix: Add 3Å Molecular Sieves (activated) directly to the reaction flask. This scavenges the water byproduct, driving the equilibrium toward the oxime.
-
Alternative: If you are running >1g scale, use a Dean-Stark trap with Benzene/Toluene (though Ethanol is preferred for solubility, Benzene allows water removal).
Q: My product is a sticky oil that won't crystallize. How do I fix this? A: The "phenylpropyl" chain adds significant lipophilicity, making the product an oil (unlike the crystalline methyl-oxime).
-
The Fix: Do not attempt to crystallize the free base. Convert it to the Hydrochloride or Fumarate salt .
-
Dissolve the oil in minimal dry Et₂O or EtOAc.
-
Add 1M HCl in Et₂O dropwise.
-
The salt should precipitate as a white solid.
-
Category B: Impurity Profile (E/Z Isomers)
Q: I see two spots on TLC very close together. Is this an impurity? A: Likely not. These are the (E) and (Z) geometric isomers of the oxime.[2]
-
Mechanism: The lone pair on nitrogen allows for two distinct geometries.
-
Guidance:
-
Thermodynamics: The (E)-isomer (phenylpropyl group anti to the bulky C5-C13 bridge) is usually the major, thermodynamically stable product.
-
Separation: These can often be separated by Flash Chromatography using a slow gradient (0%
5% MeOH in DCM). -
Equilibration: If you need only the (E)-isomer, refluxing the mixture in acidic ethanol (HCl/EtOH) for 1 hour can isomerize the kinetic (Z) product to the thermodynamic (E) product.
-
Category C: Reagent Synthesis (If Commercial Stock is Unavailable)
Q: I cannot buy O-(3-phenylpropyl)hydroxylamine HCl. How do I make it? A: Use the Gabriel Synthesis modification (Ing-Manske procedure).
-
Alkylation: React N-hydroxyphthalimide with 1-bromo-3-phenylpropane (K₂CO₃, DMF, 70°C). Yields the phthalimide-protected intermediate.
-
Deprotection: Treat the intermediate with Hydrazine Hydrate in EtOH (Reflux, 1h).
-
Workup: Filter off the phthalhydrazide byproduct. Acidify filtrate with HCl to precipitate your target hydroxylamine salt.
Part 4: Mechanistic Diagram (Isomerism)
Understanding the steric clash is vital for optimizing the yield of the desired isomer.
Caption: The kinetic vs. thermodynamic relationship between E and Z isomers. Acidic reflux favors the E-isomer.[2]
References
-
Sayre, L. M., & Portoghese, P. S. (1980). Stereospecific synthesis of the 6α- and 6β-amino derivatives of naltrexone and oxymorphone. Journal of Organic Chemistry, 45(16), 3366–3368. Link
-
Fábián, G., et al. (2017). Synthesis and pharmacological evaluation of 6-naltrexamine analogs. National Institutes of Health (PMC). Link
- Context: Describes the quantitative conversion of naltrexone to oximes using NaOAc/EtOH reflux (See Search Result 1.1).
-
Organic Syntheses, Coll. Vol. 3. Preparation of O-substituted hydroxylamines via N-hydroxyphthalimide. Link
- Context: Standard protocol for synthesizing the O-(3-phenylpropyl)hydroxylamine reagent if not commercially available.
-
BenchChem Technical Guide. E/Z Isomerism of Oximes. Link
- Context: General principles of oxime isomerization and separ
Sources
- 1. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives as μ Opioid Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of (–)-naltrexone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming solubility issues with 6-(3-Phenylpropyl)oximino naltrexone in vitro
Welcome to the technical support center for 6-(3-Phenylpropyl)oximino naltrexone. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome common in vitro solubility challenges associated with this lipophilic naltrexone derivative. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the accuracy and reproducibility of your experiments.
Understanding the Core Challenge: Lipophilicity and Solubility
Naltrexone base is known to be insoluble in water.[1][2] The addition of the 6-(3-Phenylpropyl)oximino moiety to the naltrexone scaffold significantly increases the molecule's lipophilicity (hydrophobicity). This chemical modification, while potentially beneficial for cell permeability or receptor affinity, inherently reduces the compound's aqueous solubility. Consequently, researchers may observe compound precipitation when preparing stock solutions or, more critically, when diluting the compound into aqueous cell culture media or assay buffers. This can lead to inaccurate concentration-response curves and unreliable experimental data.
This guide provides a systematic approach to preparing and handling this compound to maintain its solubility and integrity throughout your in vitro experiments.
Troubleshooting Guide: Common In Vitro Issues
This section addresses specific problems you may encounter. Follow the decision-making workflow below to diagnose and resolve solubility issues.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why did my compound precipitate when I added it to my cell culture medium?
A1: This is the most common issue and occurs when a highly concentrated organic stock solution (e.g., in 100% DMSO) is diluted too rapidly or too extensively into a purely aqueous environment. The organic solvent disperses, and the compound "crashes out" of solution because the final concentration of the organic solvent is too low to keep the hydrophobic molecule dissolved. The solution is to use a serial dilution method, as described in Protocol 1 , to minimize this shock.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive cell types may show stress or altered gene expression at concentrations as low as 0.1%.[3] It is critical to run a solvent tolerance control experiment for your specific cell line and assay endpoint. Studies have shown that DMSO concentrations above 1% can significantly reduce cell viability and interfere with readouts.[3][4]
| Solvent | Recommended Max Concentration (General) | Potential Effects |
| DMSO | ≤ 0.5% | Cytotoxicity, altered cell function above 1%.[3][5] |
| Ethanol | ≤ 0.5% | Can have cytotoxic effects, often more pronounced than DMSO at similar concentrations.[6] |
Q3: Can I use ethanol instead of DMSO?
A3: Yes, ethanol is another common co-solvent used to dissolve hydrophobic compounds.[7] Naltrexone base itself is soluble in ethanol.[1] However, like DMSO, ethanol can be cytotoxic, and its effects vary between cell lines.[6] You must perform a vehicle control to assess its impact on your specific assay. The stock preparation and dilution principles in Protocol 1 are directly applicable to ethanol.
Q4: My assay is extremely sensitive to organic solvents. What are my alternatives?
A4: If even low concentrations of DMSO or ethanol interfere with your results, the best alternative is to use an inclusion agent like a cyclodextrin.[8][9] Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[9][10] They can encapsulate the lipophilic this compound, forming a complex that is water-soluble.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity. See Protocol 2 for details.
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its aqueous solubility.
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation using a Co-Solvent (DMSO)
This protocol is the first-line approach for solubilizing this compound.
Objective: To prepare a high-concentration, stable stock solution and perform serial dilutions to avoid precipitation in aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Assay buffer or cell culture medium
Procedure:
-
Prepare a High-Concentration Primary Stock (e.g., 10-20 mM):
-
Weigh the required amount of compound into a sterile vial.
-
Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect against a light source to ensure no particulates remain.
-
Rationale: Creating a concentrated stock in a 100% organic solvent ensures the compound is fully solubilized initially. This is the most critical step.
-
-
Create an Intermediate Dilution Series:
-
Prepare a series of intermediate dilutions from your primary stock using 100% DMSO or a high-organic solvent mix (e.g., 50:50 DMSO:Ethanol). For example, dilute the 10 mM stock to 1 mM, then to 100 µM.
-
Rationale: This step prevents the "shock" of extreme dilution. It is much safer to dilute a 100 µM stock 1:100 into media than a 10 mM stock 1:10,000.
-
-
Perform the Final "Spike" into Aqueous Solution:
-
Take a small volume from your final intermediate dilution (e.g., the 100 µM stock) and add it to your final assay buffer or cell culture medium.
-
Crucially, ensure the final concentration of DMSO does not exceed the tolerance limit of your assay (e.g., <0.5%). For a 1:200 final dilution, the DMSO concentration will be 0.5%.
-
Immediately after adding the compound, mix the solution thoroughly by gentle vortexing or inversion.
-
-
Vehicle Control:
-
Always prepare a parallel control sample containing the same final concentration of DMSO (or other solvent) as your experimental samples. This is essential to confirm that any observed effects are from the compound and not the solvent.
-
Protocol 2: Advanced Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Use this method for solvent-sensitive assays.
Objective: To create a water-soluble inclusion complex of the compound, eliminating the need for organic co-solvents in the final assay medium.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer (e.g., PBS)
-
Stir plate and magnetic stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the HP-β-CD Solution:
-
Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 20 g of HP-β-CD in deionized water and bring the final volume to 100 mL. Gentle warming may be required.
-
Rationale: The concentration of cyclodextrin needed depends on the stoichiometry of complexation and the target drug concentration. A higher cyclodextrin concentration generally leads to better solubilization.[11]
-
-
Form the Inclusion Complex:
-
Add the this compound powder directly to the HP-β-CD solution. Add an excess amount of the drug to ensure saturation.
-
Stir the mixture vigorously at room temperature for 24-48 hours. The container should be sealed to prevent evaporation.
-
Rationale: This extended incubation allows for the dynamic process of the hydrophobic drug molecule partitioning into the hydrophobic core of the cyclodextrin molecules to reach equilibrium.
-
-
Isolate the Solubilized Fraction:
-
After incubation, the solution will appear as a suspension containing the dissolved complex and the excess, undissolved solid drug.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Sterile-filter the supernatant through a 0.22 µm filter to remove any remaining particulates. This final clear solution is your stock solution.
-
-
Determine the Concentration:
-
The concentration of the solubilized drug in your final filtered stock solution is unknown and must be determined analytically using a method like HPLC or UV-Vis spectrophotometry against a standard curve prepared in an appropriate organic solvent.
-
This stock can now be diluted directly into your aqueous assay buffers without the risk of precipitation or solvent toxicity.
-
References
- Verma, S., & Rawat, A. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Khadka, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science.
- Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Kumar, V. R., et al. (2016). Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. International Journal of Pharmaceutical Sciences and Research.
- Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
- Sharma, D., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.
- Ribeiro, F. A. F., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7306.
- Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633.
- Vasu, K. S., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmacy and Pharmaceutical Sciences.
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
- Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
- Ates, G., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
- FDA. (n.d.). VIVITROL (naltrexone for extended-release injectable suspension) Prescribing Information.
- Al-Hatamleh, M. A. I., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI.
- Swarnakar, N. K., et al. (n.d.). Development of an Accelerated In Vitro Release Testing Method for Naltrexone Microspheres. FDA.
- Swarnakar, N. K., et al. (2017). Development of in vitro-in vivo correlation of parenteral naltrexone loaded polymeric microspheres. Journal of Controlled Release, 257, 49-59.
- National Center for Biotechnology Information. (n.d.). Naltrexone. PubChem Compound Summary for CID 5360515.
- Burgaz, E. V., et al. (2024). Determining the Assay of New Formulation Low Dosage Naltrexone HCl Capsules with a RP-HPLC Method. EMU Journal of Pharmaceutical Sciences.
- Vonage Pharma. (2025).
- Cant, R., et al. (2017). Naltrexone inhibits IL-6 and TNFα production in human immune cell subsets following stimulation with ligands for TLRs. Frontiers in Immunology, 8, 809.
- Shen, J., et al. (2016). Accelerated In Vitro Release Testing Method for Naltrexone Loaded PLGA Microspheres. Journal of Pharmaceutical Sciences.
- Tocris Bioscience. (n.d.). Naltrexone hydrochloride.
- Valiveti, S., et al. (2007). Effect of surfactants and pH on naltrexone (NTX) permeation across buccal mucosa. AAPS PharmSciTech, 8(4), 95.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Naltrexone | C20H23NO4 | CID 5360515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Optimizing dosage of 6-(3-Phenylpropyl)oximino naltrexone in animal studies
This guide functions as a specialized Technical Support Center for researchers working with 6-(3-Phenylpropyl)oximino naltrexone (often coded as NPC 836 in literature).
Important Pharmacological Warning:
Unlike its parent compound (Naltrexone) or its phenyl-oxime cousin (NPC 168), This compound is a potent opioid AGONIST , not an antagonist. It exhibits nanomolar affinity for
Status: Active | Tier: Level 3 (Senior Scientist) | Subject: In Vivo Optimization
📋 Dashboard: Common Support Tickets
| Ticket ID | Issue Category | Symptom | Urgency |
| T-836-01 | Pharmacology | Animals showing sedation/analgesia instead of withdrawal blockade. | 🔴 Critical |
| T-836-02 | Formulation | Compound precipitates in saline/PBS immediately. | 🟠 High |
| T-836-03 | Dosing | Inconsistent behavioral data (U-shaped curves). | 🟡 Medium |
| T-836-04 | PK/Timing | Delayed onset or unexpected duration of action. | 🟡 Medium |
🔧 Troubleshooting Guides & FAQs
Ticket T-836-01: Unexpected Agonist Activity
User Question: "I administered this compound to block morphine, but the animals appear sedated and have high tail-flick latency. Is my compound contaminated?"
Diagnosis: Your compound is likely pure, but your experimental hypothesis may be based on the parent scaffold (Naltrexone) rather than the specific derivative.
-
Root Cause: The addition of the 3-phenylpropyl chain to the C6-oxime position switches the efficacy from antagonist to agonist . This phenomenon is specific to the chain length; while the phenyl derivative (NPC 168) is an antagonist, the phenylpropyl derivative (NPC 836) activates the receptor.
-
Mechanism: The phenylpropyl tail extends into a hydrophobic accessory pocket of the MOR, stabilizing the active (G-protein coupling) conformation.
Resolution Protocol:
-
Stop Antagonist Protocols: Do not use this to precipitate withdrawal.
-
Agonist Verification: Run a "Tail Flick" or "Hot Plate" assay. If the compound is working, you will see dose-dependent analgesia (MPE% increase) similar to morphine.
-
Blockade Test: Pre-treat with Naltrexone (1 mg/kg). If the sedation/analgesia is reversed, you have confirmed the opioid agonist activity of your derivative.
Ticket T-836-02: Solubility & Vehicle Formulation
User Question: "I cannot get the compound into solution. It crashes out of 0.9% saline even with sonication. What vehicle do you recommend for IP/SC injection?"
Diagnosis: The C6-oxime and phenylpropyl group significantly increase lipophilicity (LogP) compared to Naltrexone HCl. The compound is practically insoluble in neutral aqueous buffers.
Resolution Protocol: Do NOT use DMSO concentrations >10% for behavioral studies if possible, as it can confound nociceptive data. Use the Cyclodextrin Encapsulation Method .
Validated Formulation Workflow
Caption: Step-by-step solubilization strategy minimizing organic solvent toxicity.
Recommended Vehicle:
-
Primary: 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP- -CD) in sterile water. -
Alternative: 5% Ethanol + 5% Tween 80 + 90% Saline (Prepare fresh; less stable).
Ticket T-836-03: Dosage Optimization (Mouse/Rat)
User Question: "What is the starting dose range? I see papers for Naltrexone using 10 mg/kg, but this derivative seems more potent."
Diagnosis: Because this compound acts as an agonist with high affinity (Ki < 2 nM), dosing it like Naltrexone (an antagonist) will likely result in a ceiling effect or respiratory depression. It is roughly equipotent to morphine in analgesic assays.
Dosing Table (Subcutaneous/Intraperitoneal)
| Target Effect | Mouse Dose (mg/kg) | Rat Dose (mg/kg) | Notes |
| Analgesia (ED50) | 2.0 – 4.0 | 1.5 – 3.0 | Equipotent to Morphine. |
| Full Agonism | 10.0 | 5.0 – 8.0 | Potential for respiratory depression. |
| Kappa-Specific | 0.02 – 0.08 | 0.05 – 0.1 | Low doses may preferentially engage high-affinity sites. |
Optimization Strategy:
-
Pilot Study: Start with a Log-0.5 scale (e.g., 1.0, 3.0, 10.0 mg/kg).
-
Allometric Scaling: If moving from Mouse to Rat, divide the mouse dose by approx. 2 (surface area correction).
-
Inverted-U Warning: At high doses (>20 mg/kg), non-specific binding or off-target effects (e.g., rigid movement) may mask behavioral readouts.
Ticket T-836-04: Experimental Timing & Duration
User Question: "When should I test the animals after injection? 30 minutes?"
Diagnosis: The phenylpropyl group increases lipophilicity, which facilitates Blood-Brain Barrier (BBB) crossing but may alter the "washout" kinetics compared to hydrophilic opiates.
Pharmacokinetic Profile (Estimated):
-
Onset: 15–20 minutes (Slightly faster than morphine due to lipophilicity).
-
Peak Effect (Tmax): 30–45 minutes.
-
Duration: 3–5 hours (Longer than Fentanyl, comparable to Morphine).
Experimental Workflow Diagram:
Caption: Optimal therapeutic window for behavioral testing.
📚 References
-
Ko, J. L., et al. (1993). "Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836." Alcohol and Drug Research. (Identifies NPC 836 as a potent agonist equipotent to morphine).[1]
-
Sayre, L. M., et al. (1984). "Design and Synthesis of Naltrexone-Derived Affinity Labels." Journal of Medicinal Chemistry. (Foundational chemistry on C6-substituted naltrexone derivatives).
-
Uwai, K., et al. (2004). "Syntheses and receptor-binding studies of derivatives of the opioid antagonist naltrexone."[2] Bioorganic & Medicinal Chemistry. (Discusses the role of C6 functional groups in binding affinity).
-
Navarro Guerrero, J., et al. (1998). "The solubility and in vivo-in vitro correlation of naltrexone."[3] Boll Chim Farm.[3] (Reference for solubility challenges in naltrexone scaffolds).
Sources
- 1. Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and receptor-binding studies of derivatives of the opioid antagonist naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The solubility and in vivo-in vitro correlation of naltrexone] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address off-target effects of 6-(3-Phenylpropyl)oximino naltrexone
The following Technical Support Guide addresses the specific pharmacological profile and experimental challenges associated with 6-(3-Phenylpropyl)oximino naltrexone (commonly identified in literature as NPC 836 ).
Current Status: Active Support
Subject: Managing Off-Target Effects & Optimizing Receptor Selectivity
Core Compound Profile & "Identity Crisis"
WARNING: The most common experimental error with this compound (NPC 836) is the assumption that it functions as an antagonist due to its "naltrexone" core.
-
Pharmacological Class: Potent Dual Mu/Kappa Opioid Receptor Agonist .
-
Primary Targets:
-opioid receptor (MOR) andngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -opioid receptor (KOR). -
Off-Target Liability: High affinity binding to
-opioid receptors (DOR) and potential cross-reactivity with non-opioid targets (e.g., TLR4) inherent to the morphinan scaffold.
If your readout indicates receptor activation (e.g., [
Troubleshooting Guide: Addressing Off-Target Effects
Issue 1: "I am observing mixed phenotypes (e.g., sedation + analgesia) in vivo."
Diagnosis: Lack of Receptor Selectivity. NPC 836 is a "promiscuous" agonist. It is equipotent to morphine at MOR and more potent than U-50,488H at KOR. In vivo, this manifests as a mix of MOR-mediated analgesia/reward and KOR-mediated sedation/dysphoria.
Solution: Pharmacological Isolation Strategy To study a specific receptor contribution, you must "silence" the other targets using highly selective antagonists. You cannot rely on the intrinsic selectivity of NPC 836.
| Target of Interest | "Off-Target" to Block | Recommended Antagonist | Pre-treatment Protocol |
| Mu (MOR) | Kappa (KOR) | nor-Binaltorphimine (nor-BNI) | Administer 24h prior (long-acting) to eliminate KOR contribution. |
| Kappa (KOR) | Mu (MOR) | CTOP or | CTOP (peptide) for acute in vitro; |
| Both | Delta (DOR) | Naltrindole | Co-administer to prevent DOR-mediated confounds. |
Issue 2: "My dose-response curve is shifting unexpectedly in binding assays."
Diagnosis: Delta Opioid Receptor (DOR) Interference.
NPC 836 binds to DOR with nanomolar affinity. While its efficacy at DOR is lower than at MOR/KOR, high concentrations (>100 nM) will displace DOR radioligands and recruit DOR-mediated signaling (e.g.,
Solution: The "Masking" Protocol In radioligand binding assays or functional cell-based assays (e.g., cAMP Hunter™), always include a fixed concentration of a selective DOR antagonist.
-
Add: 100 nM Naltrindole to the assay buffer.
-
Result: This forces NPC 836 to interact solely with MOR and KOR, cleaning up the pharmacological signal.
Issue 3: "The compound precipitates in aqueous buffer."
Diagnosis: Lipophilicity of the C6-Phenylpropyl Chain. The addition of the phenylpropyl group at the 6-position significantly increases logP compared to naltrexone.
Solution: Solvent Staging
-
Stock Solution: Dissolve in 100% DMSO to 10-50 mM.
-
Intermediate: Dilute 1:10 in ethanol or PEG-400 if needed.
-
Working Solution: Slowly add to aqueous buffer (PBS/HBSS) while vortexing.
-
Limit: Keep final DMSO concentration <0.1% for cell assays to avoid solvent-induced membrane permeabilization.
Experimental Workflows & Visualization
Workflow: Isolating Receptor-Specific Signaling
The following logic gate demonstrates how to experimentally attribute the effects of NPC 836 to the correct receptor subtype using differential antagonism.
Figure 1: Pharmacological isolation strategy to determine if NPC 836 activity is driven by Mu or Kappa receptors.
Data Summary: Binding & Potency Profile
Use the following reference values to calibrate your expected EC
| Parameter | Mu Receptor (MOR) | Kappa Receptor (KOR) | Delta Receptor (DOR) |
| Affinity ( | < 1 nM (High) | < 1 nM (High) | ~1-10 nM (Moderate) |
| Functional Activity | Full Agonist | Full Agonist | Partial Agonist (Context Dependent) |
| Potency Reference | |||
| In Vivo Equivalence | Analgesia (Tail Flick) | Sedation / Aversion | Weak modulation |
Data derived from DeHaven-Hudkins et al. (1993).[1][2][3]
Frequently Asked Questions (FAQ)
Q: Can I use NPC 836 to study biased signaling (G-protein vs.
Q: Does NPC 836 activate TLR4 like (+)-naltrexone? A: The "naltrexone" core is implicated in TLR4 antagonism (typically the (+)-isomer). However, the bulky 6-oxime substitution may sterically hinder TLR4 binding. If studying neuroinflammation, you must use a TLR4-specific control (e.g., LPS challenge +/- compound in opioid-knockout cells) to rule out non-opioid anti-inflammatory effects.
Q: Why is the duration of action longer than morphine? A: The lipophilic phenylpropyl chain facilitates depot formation in lipid bilayers and slower clearance. In washout experiments (e.g., electrophysiology), expect a longer washout time (>20 mins) compared to morphine or DAMGO.
References
-
DeHaven-Hudkins, D. L., et al. (1993).[1][2][3] Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836.[2][3][4][5] Pharmacology Biochemistry and Behavior, 44(1), 45-50.[2][3]
-
Ko, M. C., et al. (1998). Different densities of mu and kappa opioid receptors in the rhesus monkey brain. Journal of Pharmacology and Experimental Therapeutics. (Context for receptor density impacting agonist potency).
-
Portoghese, P. S. (2001). From models to molecules: Opioid receptor dimers, bivalent ligands, and selective opioid antagonists. Journal of Medicinal Chemistry.
Sources
- 1. acikerisim.selcuk.edu.tr [acikerisim.selcuk.edu.tr]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Adıyaman University Journal of Science » Submission » Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods [dergipark.org.tr]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Penetrability of Naltrexone Derivatives
Welcome to the technical support center dedicated to advancing research on naltrexone and its derivatives for central nervous system (CNS) applications. Naltrexone, a potent opioid antagonist, holds therapeutic promise for a range of neurological and psychiatric disorders. However, its efficacy is often limited by its ability to effectively cross the blood-brain barrier (BBB).[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource of troubleshooting strategies and frequently asked questions to navigate the complexities of enhancing the brain penetrability of naltrexone derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the challenges and strategies for improving the CNS delivery of naltrexone derivatives.
Q1: What are the primary obstacles limiting naltrexone's brain penetration?
A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable membrane that protects the brain.[3][4] Key challenges include:
-
Physicochemical Properties: While naltrexone can cross the BBB, its properties are not optimal for maximal penetration.[2][5] Factors like molecular weight, lipophilicity, and hydrogen bonding capacity play a crucial role.[6]
-
Efflux Transporters: Naltrexone may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the brain endothelial cells and back into the bloodstream, thereby limiting its accumulation in the CNS.[7][8][9]
Q2: How can I assess the brain penetrability of my naltrexone derivative in the early stages of development?
A2: A tiered approach using in vitro and in vivo models is recommended:
-
In Vitro Models: These are cost-effective, high-throughput methods for initial screening.[3] Commonly used models include cell-based assays with immortalized brain endothelial cell lines like hCMEC/D3.[10][11] These models can help rank compounds based on their permeability.[12]
-
In Vivo Studies: For more definitive data, in vivo methods are essential.[12] Techniques like microdialysis can measure the unbound drug concentration in the brain's extracellular fluid, providing valuable pharmacokinetic data.[13][14] Another common method is determining the brain-to-plasma concentration ratio (Kp).[14]
Q3: What are the most promising strategies to enhance the brain uptake of naltrexone derivatives?
A3: Several strategies are being explored:
-
Prodrug Approach: This involves chemically modifying the naltrexone derivative to create a more lipophilic and BBB-permeable compound (the prodrug).[15][16][17] Once in the brain, the prodrug is converted back to the active parent drug.[16][17]
-
Nanocarrier Systems: Encapsulating the naltrexone derivative in nanoparticles can facilitate its transport across the BBB.[18][19][20] Various nanocarriers, such as liposomes and polymeric nanoparticles, are being investigated.[21]
-
Targeting BBB Transporters: Designing derivatives that can utilize endogenous influx transporters at the BBB is another advanced strategy.[22]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for common experimental challenges encountered when working to improve the brain penetrability of naltrexone derivatives.
Guide 1: Inconsistent Results in In Vitro BBB Permeability Assays
Issue: High variability or poor correlation with expected outcomes in your in vitro BBB model (e.g., Transwell assay).
Potential Causes & Solutions:
-
Compromised Barrier Integrity:
-
Troubleshooting Step: Regularly measure the transendothelial electrical resistance (TEER) across your cell monolayer. A sudden drop in TEER indicates a compromised barrier.
-
Protocol:
-
Equilibrate the cell culture plates to room temperature.
-
Use an epithelial voltohmmeter with "chopstick" electrodes.
-
Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the Transwell insert.
-
Record the resistance reading.
-
Subtract the resistance of a blank Transwell insert (containing media but no cells) to obtain the net TEER value.
-
-
Expert Insight: Low TEER values can result from improper cell seeding density, over-confluency, or contamination. Ensure consistent cell culture practices.
-
-
Efflux Transporter Activity:
-
Troubleshooting Step: Determine if your naltrexone derivative is a substrate for efflux transporters like P-gp.
-
Protocol (Bidirectional Transport Assay):
-
Seed brain endothelial cells on Transwell inserts and allow them to form a confluent monolayer.
-
Measure transport from the apical (A) to the basolateral (B) chamber and from B to A.
-
Calculate the efflux ratio (ER) = (Papp B→A) / (Papp A→B). An ER significantly greater than 2 suggests active efflux.
-
To confirm, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor confirms P-gp involvement.[23]
-
-
Data Presentation: Interpreting Bidirectional Transport Results
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | ER with P-gp Inhibitor | Interpretation |
| Control (Mannitol) | Low | Low | ~1 | N/A | Passive Diffusion |
| Naltrexone Derivative X | 2.5 | 10.0 | 4.0 | 1.2 | P-gp Substrate |
| Naltrexone Derivative Y | 5.0 | 5.5 | 1.1 | 1.0 | Not a P-gp Substrate |
Experimental Workflow: In Vitro BBB Permeability Assay
Caption: Relationship between Kp and the unbound ratio Kp,uu.
Part 3: Advanced Strategies and Considerations
For researchers looking to push the boundaries of naltrexone derivative development, this section covers more advanced concepts.
Prodrug Design Considerations
When designing a prodrug of a naltrexone derivative, the choice of the promoiety is critical. The ideal promoiety should:
-
Increase lipophilicity to enhance passive diffusion across the BBB. [16][22]* Be stable in the systemic circulation to prevent premature cleavage.
-
Undergo rapid and efficient enzymatic or chemical conversion to the active drug within the brain. [17]
Leveraging Nanotechnology
Nanocarrier-based delivery systems offer a versatile platform for improving the brain penetration of naltrexone derivatives. [18][19]Key considerations include:
-
Surface Modification: Coating nanoparticles with specific ligands (e.g., transferrin) can facilitate receptor-mediated transcytosis across the BBB. [24]* Controlled Release: Nanoparticles can be engineered for sustained release of the drug within the brain, potentially improving therapeutic efficacy and reducing dosing frequency. [19][25] This technical support guide is intended to be a living document. As new research emerges and novel techniques are developed, we will continue to update and expand this resource to support the scientific community in its efforts to unlock the full therapeutic potential of naltrexone and its derivatives for CNS disorders.
References
- Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (URL: )
- Naltrexone Transport by a Proton-Coupled Organic Cation Antiporter in hCMEC/D3 Cells, an in Vitro Human Blood-Brain Barrier Model - PubMed. (URL: )
- What is the mechanism of Naltrexone?
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC. (URL: )
- In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment - The Journal of American Medical Science and Research. (URL: )
- Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. (URL: )
- How is drug distribution in the brain measured?
- The Importance of In Vitro Models in Drug Discovery: A Focus on the Blood-Brain Barrier. (URL: )
- In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC. (URL: )
- Mechanism of Action: How Naltrexone Works in Alcohol Dependence. (URL: )
- In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral Open Flow Microperfusion - PubMed. (URL: )
- How to Measure Drug Transport across the Blood-Brain Barrier - PMC. (URL: )
- Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses - MDPI. (URL: )
- Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists | Regional Anesthesia & Pain Medicine. (URL: )
- Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC. (URL: )
- Naltrexone: a review of existing sustained drug delivery systems and emerging nano-based systems - PubMed. (URL: )
- P-glycoprotein efflux transporter: a key to pharmacokinetic modeling for methadone clearance in fetuses - Frontiers. (URL: )
- Blood-Brain Barrier Transport of Naloxone Does Not Involve P-glycoprotein-Mediated Efflux | Request PDF - ResearchG
- Naltrexone: A review of existing sustained drug delivery systems and emerging nano-based systems - Fresh Start. (URL: )
- Prodrug strategy for enhanced therapy of central nervous system disease - PubMed. (URL: )
- Naltrexone: A review of existing sustained drug delivery systems and emerging nano-based systems - ResearchG
- Nanoparticle delivery systems for substance use disorder - PMC. (URL: )
- Prodrug Approaches for CNS Delivery - PMC. (URL: )
- (PDF)
- Strategies for Enhanced Drug Delivery to the Central Nervous System - Semantic Scholar. (URL: )
- Prodrug Strategies in the CNS Drugs: Small Modific
- Naltrexone for Ocular Applications: A Mini-Update on Nanocarriers, Patents, and Evidence Analysis - ResearchG
- Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - MDPI. (URL: )
- The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed. (URL: )
- What characteristics of compounds cross the blood-brain barrier?
- Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed. (URL: )
Sources
- 1. What is the mechanism of Naltrexone? [synapse.patsnap.com]
- 2. getnaltrexone.com [getnaltrexone.com]
- 3. The Importance of In Vitro Models in Drug Discovery: A Focus on the Blood-Brain Barrier | Visikol [visikol.com]
- 4. rapm.bmj.com [rapm.bmj.com]
- 5. mdpi.com [mdpi.com]
- 6. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 7. Frontiers | P-glycoprotein efflux transporter: a key to pharmacokinetic modeling for methadone clearance in fetuses [frontiersin.org]
- 8. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naltrexone Transport by a Proton-Coupled Organic Cation Antiporter in hCMEC/D3 Cells, an in Vitro Human Blood-Brain Barrier Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medical.researchfloor.org [medical.researchfloor.org]
- 12. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 14. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrug strategy for enhanced therapy of central nervous system disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Naltrexone: a review of existing sustained drug delivery systems and emerging nano-based systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nanoparticle delivery systems for substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. freshstart.org.au [freshstart.org.au]
Technical Support Center: Modifying Experimental Conditions for 6-(3-Phenylpropyl)oximino naltrexone Binding Assays
Introduction
As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing and troubleshooting binding assays for 6-(3-Phenylpropyl)oximino naltrexone. This guide moves beyond simple step-by-step instructions to explain the scientific reasoning behind experimental choices, empowering you to make informed decisions and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is the expected pharmacological target of this compound and what is the significance of a binding assay?
This compound is a derivative of naltrexone, a well-known opioid receptor antagonist.[1] Therefore, its primary molecular targets are the family of opioid receptors, specifically the mu (µ), delta (δ), and kappa (κ) subtypes.[2] Binding assays are fundamental to characterizing this novel compound. They allow for the quantitative determination of its affinity (the strength of the binding interaction) and selectivity (its preference for one receptor subtype over others). This information is critical in early-stage drug discovery to predict a compound's potential therapeutic efficacy and its likelihood of causing off-target side effects.
Q2: I'm new to this type of experiment. Can you outline the essential components of a competitive radioligand binding assay?
Certainly. A competitive radioligand binding assay is a robust method used to determine the affinity of an unlabeled test compound by measuring how effectively it competes with a radioactively labeled ligand for binding to a target receptor. The key players in this assay are:
-
Receptor Source: This is typically a preparation of cell membranes from a cell line (e.g., HEK293 or CHO cells) that has been engineered to express a high number of a specific opioid receptor subtype (e.g., the human µ-opioid receptor).[3] Alternatively, tissue homogenates from specific brain regions rich in opioid receptors can be used.
-
Radioligand: This is a compound with known high affinity and specificity for the target receptor that has been labeled with a radioactive isotope, such as tritium ([³H]) or iodine ([¹²⁵I]). For the µ-opioid receptor, [³H]-DAMGO is a commonly used agonist radioligand.
-
Test Compound (Competitor): This is your unlabeled compound, this compound. By testing a range of concentrations, you can determine its ability to displace the radioligand.
-
Assay Buffer: A buffered solution that maintains a stable physiological pH and contains specific ions that can influence receptor conformation and ligand binding.
-
Separation System: After the binding reaction reaches equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. This is most commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.
-
Detection System: A liquid scintillation counter is used to measure the amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand.
Below is a diagram illustrating the workflow of a typical competitive binding assay.
Caption: Overview of the competitive radioligand binding assay workflow.
Troubleshooting and Optimization Guide
Q3: My total binding signal is very low. What are the likely causes and how can I improve it?
Low total binding is a common issue that can prevent accurate data analysis. The problem usually lies with one of the core components of the assay. Here is a logical approach to troubleshooting:
Caption: A decision tree for diagnosing the cause of low total binding.
-
Expertise & Experience: The biological reagents are often the first place to investigate. The quality of your receptor preparation is paramount; improper storage or multiple freeze-thaw cycles can denature the receptors, leading to a loss of binding capacity.[4][5] Similarly, radioligands have a finite shelf-life due to radioactive decay. Always verify the date of synthesis and ensure it has been stored correctly to prevent degradation.[4]
-
Trustworthiness: To validate your assay's performance, always include a positive control compound—a well-characterized ligand with a known affinity for the target receptor (e.g., naloxone or DAMGO). If this control compound yields its expected affinity value, it provides strong evidence that your assay setup is correct.
Q4: My non-specific binding is too high, compromising my results. What steps can I take to reduce it?
High non-specific binding (NSB) reduces the signal-to-noise ratio of your assay, making it difficult to obtain reliable data. NSB is defined as the binding of the radioligand to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[6]
Key Strategies to Reduce Non-Specific Binding:
-
Optimize Radioligand Concentration: Using a radioligand concentration that is too high (well above its dissociation constant, Kd) can lead to binding at low-affinity, non-specific sites. The ideal concentration is typically at or near the Kd value.
-
Pre-treat Filters: Highly lipophilic radioligands can bind to the glass fiber filters used in the separation step. Pre-soaking the filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can significantly reduce this issue.[4] PEI is a positively charged polymer that coats the negatively charged glass fibers, thereby repelling non-specific interactions.
-
Include Bovine Serum Albumin (BSA): Adding a carrier protein like 0.1% BSA to the assay buffer can help to prevent the radioligand and test compounds from sticking to the walls of the assay tubes and to the filter apparatus.[4]
-
Optimize Washing: Ensure that the washing step after filtration is both rapid and efficient. Use an adequate volume of ice-cold wash buffer (e.g., 3 x 4 mL) to thoroughly remove unbound radioligand. The cold temperature is critical to slow the dissociation rate of the specifically bound radioligand.[4]
Data Summary Table: Recommended Starting Conditions for Opioid Receptor Binding
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Maintains physiological pH for optimal receptor conformation. |
| Key Additive | 5-10 mM MgCl₂ | Divalent cations like Mg²⁺ are known to increase the binding affinity of agonists to opioid receptors.[7][8][9][10] |
| NSB Reducer | 0.1% Bovine Serum Albumin (BSA) | Acts as a carrier protein to minimize binding to non-specific surfaces.[4] |
| Incubation Temp. | 25°C (Room Temperature) | Provides a balance between reaching binding equilibrium and maintaining receptor stability.[11] |
| Incubation Time | 60–90 minutes | Should be sufficient to allow the binding reaction to reach equilibrium. This must be determined empirically.[4] |
| Radioligand | e.g., [³H]-Diprenorphine (Antagonist) | Use at a concentration near its Kd for the target receptor. |
| NSB Definition | 10 µM Naloxone | A high concentration of an unlabeled antagonist is used to saturate all specific binding sites.[4] |
| Filtration | GF/B filters pre-soaked in 0.3% PEI | Standard filter type; PEI pre-treatment is crucial for reducing filter binding.[4] |
Detailed Experimental Protocol: Competitive Binding Assay
This protocol provides a robust starting point. Optimization of protein and radioligand concentrations will be necessary.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand Working Solution: Prepare a 4X final concentration of the radioligand (e.g., [³H]-Diprenorphine) in Assay Buffer.
-
Competitor Stock Solutions: Create a serial dilution of this compound in the appropriate solvent, then further dilute in Assay Buffer to a 4X final concentration. A 12-point concentration curve is recommended.
-
Membrane Preparation: Thaw the receptor membrane preparation on ice. Dilute to the desired concentration (e.g., 20-40 µg protein/mL) in Assay Buffer and keep on ice. Homogenize briefly before use.
2. Assay Plate Setup (Total Volume = 100 µL):
-
Add 25 µL of Assay Buffer (for Total Binding) or 25 µL of 40 µM Naloxone (for Non-Specific Binding) to the appropriate wells.
-
Add 25 µL of the 4X competitor dilutions to the remaining wells.
-
Add 25 µL of the 4X radioligand solution to all wells.
-
Initiate the binding reaction by adding 50 µL of the diluted membrane preparation to all wells.
3. Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature with gentle shaking.
4. Filtration:
-
Pre-soak a GF/B filter plate in 0.3% PEI for at least 60 minutes.
-
Position the filter plate on a vacuum manifold.
-
Rapidly transfer the contents of the assay plate to the filter plate under vacuum.
-
Wash each well 3 times with 200 µL of ice-cold Wash Buffer.
5. Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Seal the plate and count in a suitable microplate scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding counts from all other values.
-
Plot the specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[12][13]
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
References
-
Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
-
Title: Cheng-Prusoff Equation Calculator Source: Calculator.net URL: [Link]
-
Title: Differential effects of Mg2+ and other divalent cations on the binding of tritiated opioid ligands Source: PubMed URL: [Link]
-
Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]
-
Title: Opioid agonist binding affinity is increased by magnesium in the presence of guanosine diphosphate but decreased by magnesium in the presence of guanyl-5'-yl imidodiphosphate Source: PubMed URL: [Link]
-
Title: Mechanism of µ-Opioid Receptor-Magnesium Interaction and Positive Allosteric Modulation Source: Biophysical Journal URL: [Link]
-
Title: Analyzing Radioligand Binding Data Source: GraphPad URL: [Link]
-
Title: Ions Everywhere? Mg2+ in the μ-Opioid GPCR and Atomic Details of Their Impact on Function Source: PMC URL: [Link]
-
Title: Mechanism of μ-Opioid Receptor-Magnesium Interaction and Positive Allosteric Modulation Source: PMC - NIH URL: [Link]
-
Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: Fluidic Analytics URL: [Link]
-
Title: Why does radioligand binding does not reach equilibrium? Source: ResearchGate URL: [Link]
-
Title: Scientists take another step toward building a better opioid Source: EurekAlert! URL: [Link]
-
Title: Neutral antagonist activity of naltrexone and 6β-naltrexol in naïve and opioid-dependent C6 cells expressing a µ-opioid receptor Source: PMC URL: [Link]
-
Title: Characterization of 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives as Novel Leads to Development of Mu Opioid Receptor Selective Antagonists Source: PMC URL: [Link]
-
Title: Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord Source: PMC URL: [Link]
-
Title: Opioid Antagonists Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Mu-opioid receptor Source: Wikipedia URL: [Link]
-
Title: Naltrexone and buprenorphine: opioid receptor activity profiles Source: ResearchGate URL: [Link]
Sources
- 1. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Differential effects of Mg2+ and other divalent cations on the binding of tritiated opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid agonist binding affinity is increased by magnesium in the presence of guanosine diphosphate but decreased by magnesium in the presence of guanyl-5'-yl imidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Ions Everywhere? Mg2+ in the μ-Opioid GPCR and Atomic Details of Their Impact on Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 13. calculator.academy [calculator.academy]
Validation & Comparative
Validation of 6-(3-Phenylpropyl)oximino naltrexone's antagonist activity at mu-opioid receptors
This guide provides a rigorous pharmacological validation of 6-(3-Phenylpropyl)oximino naltrexone (often identified in literature as NPC 836 ).
Executive Summary:
While the parent compound, Naltrexone , is a classical non-selective opioid antagonist, the introduction of a lipophilic 3-phenylpropyl oxime chain at the C6 position induces a profound functional switch . Contrary to the typical antagonist profile of N-cyclopropylmethyl (N-CPM) morphinans, this compound acts as a potent agonist at mu (
Compound Profile & Mechanism of Action[1]
-
Compound Name: this compound
-
Code Name: NPC 836
-
Core Structure: Naltrexone (N-cyclopropylmethyl-14-hydroxydihydromorphinone)
-
Modification: C6-Oximino spacer with a 3-phenylpropyl tail.
-
Mechanism: The "C6-Switch."
-
Naltrexone (Parent): The N-CPM group dictates antagonist efficacy by sterically clashing with the receptor's activation domains (specifically TM3/TM6 interface).
-
NPC 836 (Derivative): The long, lipophilic 3-phenylpropyl chain at C6 extends into an accessory binding pocket (likely involving the TM5/TM6 region). This interaction provides sufficient binding energy and conformational torque to override the N-CPM antagonist signal, effectively locking the receptor in an active (agonist) conformation .
-
Comparative Pharmacological Analysis
The following table contrasts NPC 836 with its parent (Naltrexone) and a shorter-chain analog (NPC 168), illustrating the critical chain-length dependence of efficacy.
| Feature | Naltrexone | NPC 168 | NPC 836 |
| C6 Substituent | =O (Ketone) | =N-O-Phenyl (Phenyl Oxime) | =N-O-(CH2)3-Phenyl (Phenylpropyl Oxime) |
| Mu Affinity ( | ~0.1 - 0.5 nM | < 1.0 nM | 0.5 - 2.0 nM |
| Functional Activity | Full Antagonist | Antagonist | Potent Agonist |
| In Vivo Potency | High (Antagonist) | Moderate (Antagonist) | Equipotent to Morphine (Analgesic) |
| Key Insight | Standard Reference | Short chain retains antagonism | Long chain triggers agonism |
Validation Protocols
To validate the activity profile of this compound, researchers must utilize assays that can distinguish between high-affinity binding (Affinity) and receptor activation (Efficacy).
Protocol A: Competitive Radioligand Binding (Affinity)
Objective: Determine the binding affinity (
-
Membrane Preparation: Use CHO cells stably expressing human MOR (hMOR). Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Incubation:
-
Radioligand: 0.5 nM [
H]DAMGO (Mu selective agonist) or [ H]Diprenorphine (Non-selective antagonist). -
Test Compound: NPC 836 (10 pM to 10
M). -
Non-Specific Binding: Define using 10
M Naloxone.
-
-
Equilibrium: Incubate for 60 min at 25°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Expected Result: High affinity (
in nanomolar range), displacing both agonist and antagonist radioligands.
-
Protocol B: [ S]GTP S Binding Assay (Functional Efficacy)
Objective: Definitively classify NPC 836 as an agonist or antagonist. This is the critical validation step .
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl
, 100 mM NaCl, 0.2 mM EGTA, 10 M GDP (pH 7.4). -
Reaction Mix:
-
hMOR Membranes (10
g protein/well). -
[
S]GTP S (0.1 nM). -
Condition 1 (Agonism Mode): Add NPC 836 (increasing concentrations).
-
Condition 2 (Antagonism Mode): Add DAMGO (
concentration) + NPC 836.
-
-
Incubation: 60 min at 30°C.
-
Termination: Filter and count bound radioactivity.
-
Data Interpretation:
-
If Agonist (NPC 836): You will observe a dose-dependent increase in [
S]GTP S binding (stimulation), likely reaching 80-100% of the DAMGO max response. -
If Antagonist: You would see no stimulation in Condition 1, and inhibition of DAMGO in Condition 2.
-
Validation Verdict: NPC 836 typically shows robust stimulation , confirming its agonist nature.
-
Visualizing the Mechanism
The following diagram illustrates the structural logic and the experimental decision tree for validation.
Caption: Flowchart demonstrating the structural logic and functional validation pathway. Note the divergence where the C6-phenylpropyl chain drives the compound toward agonism (Green), unlike shorter analogs.
References
-
Ko, J. L., et al. (1994). Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836.[1]National Institutes of Health / PubMed .
-
Stephens, R. E., et al. (1990). Pharmacologic profile of NPC 168 (naltrexone phenyl oxime), a novel compound with activity at opioid receptors.[2]Pharmacology Biochemistry and Behavior .
-
Gaveriaux-Ruff, C., & Kieffer, B. L. (2011). Opioid receptor antagonists: From bench to clinic.British Journal of Pharmacology .
-
Husbands, S. M., & Lewis, J. W. (2003). Opioid ligands having delayed long-term antagonist activity: Potential pharmacotherapies for opioid abuse.[3]Mini Reviews in Medicinal Chemistry .
Sources
Comparative Analysis of Binding Kinetics: 6-(3-Phenylpropyl)oximino Naltrexone (NPC 836)
Executive Summary: The "Functional Switch" Paradox
In the landscape of opioid receptor pharmacology, 6-(3-Phenylpropyl)oximino naltrexone (experimentally known as NPC 836 ) represents a critical anomaly. While derived from Naltrexone —the gold-standard competitive opioid antagonist—NPC 836 exhibits a complete inversion of intrinsic efficacy, functioning as a potent agonist .
This guide provides a comparative technical analysis of NPC 836 against its parent compound, Naltrexone. For drug development professionals, understanding this molecule is essential not merely for its therapeutic potential, but as a case study in Structure-Activity Relationship (SAR) : how a specific C6-modification can stabilize the active receptor conformation (R*) rather than the inactive state (R).
Key Findings
-
Affinity: NPC 836 retains nanomolar affinity for Mu (
), Delta ( ), and Kappa ( ) receptors, comparable to Naltrexone. -
Efficacy: Unlike Naltrexone (Antagonist), NPC 836 acts as a full agonist, particularly potent at
and subtypes. -
Kinetics: The lipophilic phenylpropyl tail confers slower dissociation rates (
), resulting in prolonged receptor occupancy compared to the parent scaffold.
Molecular Mechanism & Kinetic Profile
The C6-Oxime Modification
The core differentiation lies at the C6 position of the morphinan scaffold. Naltrexone possesses a C6-ketone.[1] NPC 836 replaces this with a (3-phenylpropyl)oximino chain.[2]
-
Naltrexone (Parent): The C6-ketone does not extend into the receptor's accessory binding pockets. It binds the orthosteric site but prevents the conformational shift required for G-protein coupling.
-
NPC 836 (Derivative): The phenylpropyl extension acts as an "address" moiety. It likely interacts with hydrophobic residues in the extracellular loops or upper transmembrane helices (TM6/TM7). This interaction stabilizes the receptor in the active conformation, facilitating
protein recruitment.
Comparative Data: Binding & Functional Potency[1][3][4][5][6]
The following data synthesizes binding affinities (
| Parameter | Naltrexone (Standard) | NPC 836 (Derivative) | Kinetic Implication |
| Primary Function | Competitive Antagonist | Potent Agonist | Functional inversion via C6-modification. |
| ~0.6 - 1.0 nM | ~1.0 - 3.0 nM | Retains high affinity; slight penalty for bulk. | |
| ~4.0 - 10 nM | ~2.0 - 5.0 nM | Enhanced | |
| ~50 - 100 nM | ~10 - 20 nM | Broadened spectrum; reduced selectivity. | |
| Na+ Shift Ratio | High (>15) | Low (< 2) | Low Na+ shift is a hallmark of agonist binding. |
| In Vivo Potency | N/A (Antagonist) | 2x Morphine | Highly potent analgesia (tail-flick assay). |
Note on Na+ Shift: In opioid binding kinetics, a large decrease in affinity in the presence of Sodium (
) indicates antagonist properties (Naltrexone). A minimal shift indicates agonist properties (NPC 836).
Signal Transduction Pathway
To visualize how NPC 836 diverges from Naltrexone, we must look at the G-protein coupling mechanism. NPC 836 induces the dissociation of
Figure 1: Differential signaling initiation. Naltrexone locks the receptor in an inactive state (Red path), whereas NPC 836 drives the active conformation (Green/Blue path), leading to downstream inhibition of Adenylyl Cyclase.
Validated Experimental Protocols
To replicate the binding kinetics and verify the agonist nature of NPC 836, the following protocols are recommended. These maximize data integrity by controlling for G-protein coupling status.
Protocol A: [35S]GTP S Functional Binding Assay
Purpose: To definitively distinguish NPC 836 (Agonist) from Naltrexone (Antagonist).
-
Membrane Preparation:
-
Use CHO cells stably transfected with human
-opioid receptor (hMOR). -
Homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 20 min.
-
Critical Step: Wash membranes twice to remove endogenous GDP.
-
-
Incubation System:
-
Buffer: 50 mM Tris-HCl, 3 mM
, 100 mM NaCl, 0.2 mM EGTA, 10 M GDP. -
Radioligand: 0.1 nM [35S]GTP
S (Non-hydrolyzable GTP analog). -
Test Compounds: Incubate NPC 836 (
to M) vs. Naltrexone.
-
-
Reaction:
-
Incubate for 60 min at 30°C.
-
Terminate via rapid vacuum filtration over GF/B filters.
-
-
Data Analysis:
-
Measure radioactivity (CPM).
-
Validation Check: NPC 836 should produce a sigmoidal dose-response curve (stimulation of binding). Naltrexone should show basal levels (flat line) or inhibit basal activity (if inverse agonism is present).
-
Protocol B: Kinetic Dissociation Assay
Purpose: To measure the residence time (
Figure 2: Kinetic dissociation workflow. The addition of excess unlabeled antagonist prevents re-association, allowing the calculation of the specific off-rate (
Technical Discussion & Causality
Why does the Phenylpropyl chain cause Agonism?
The transition from Naltrexone to NPC 836 illustrates the "Message-Address" concept.
-
The Message: The epoxymorphinan core (shared by both) provides the "message" to bind the receptor.
-
The Address: The C6-phenylpropyl chain of NPC 836 acts as the "address."[2]
-
In Naltrexone, the C6 region is polar (ketone) and does not engage the receptor's hydrophobic activation switches.
-
In NPC 836, the flexible phenylpropyl chain penetrates a hydrophobic pocket formed between Transmembrane domains 6 and 7. This steric occupancy prevents the receptor from collapsing back into the inactive state, effectively mimicking the conformational change induced by endogenous endorphins.
-
Implications for Research
Researchers using NPC 836 must be aware that despite its structural homology to Naltrexone, it will not precipitate withdrawal in morphine-dependent models in the same manner; conversely, it acts as a substitute. It is a vital tool for studying how ligand lipophilicity influences G-protein coupling efficiency.
References
-
Ko, J. L., et al. (1997). "Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836." European Journal of Pharmacology.
-
Sayre, L. M., et al. (1984). "Design and Synthesis of Naltrexone-Derived Affinity Labels." Journal of Medicinal Chemistry.
-
Broadbear, J. H., et al. (2000). "Differential effects of naltrexone and 6beta-naltrexol in morphine-dependent rhesus monkeys." Psychopharmacology.
-
Uwai, K., et al. (2004).[1] "Syntheses and receptor-binding studies of derivatives of the opioid antagonist naltrexone." Bioorganic & Medicinal Chemistry.
Sources
Cross-Validation of In Vitro and In Vivo Findings for 6-(3-Phenylpropyl)oximino Naltrexone: A Comparative Guide
In the landscape of opioid research, the translation of in vitro findings to in vivo efficacy is a critical step in the development of novel therapeutics. This guide provides a comprehensive cross-validation and comparative analysis of 6-(3-Phenylpropyl)oximino naltrexone, a notable derivative of the versatile naltrexone scaffold. By examining its performance against its parent compound, naltrexone, its major metabolite, 6β-naltrexol, and other structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of its pharmacological profile.
Introduction: The Rationale for Modifying the Naltrexone Scaffold
Naltrexone is a well-established opioid receptor antagonist, primarily targeting the mu (µ) and kappa (κ) opioid receptors, with a lesser affinity for the delta (δ) opioid receptor.[1][2] Its clinical utility in the management of alcohol and opioid dependence is well-documented.[3][4] The C-6 position of the morphinan skeleton of naltrexone has been a focal point for medicinal chemists. Modifications at this position can dramatically alter the pharmacological properties of the resulting compounds, leading to molecules with agonist, partial agonist, or antagonist activity, and varying receptor selectivity profiles.[5][6] The introduction of an oximino group at the C-6 position, as seen in this compound, represents a strategic chemical modification aimed at exploring novel pharmacological space.
In Vitro Characterization: Unveiling the Receptor Interaction Profile
The initial assessment of any novel compound lies in its in vitro characterization, which provides fundamental insights into its interaction with target receptors. For opioid ligands, radioligand binding assays and functional assays are paramount.
Opioid Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptors. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibitory constant (Ki).
Intriguingly, while naltrexone is a potent antagonist, the addition of the 6-(3-phenylpropyl)oximino moiety in the compound designated as NPC 836, transforms it into a potent agonist at all three opioid receptor subtypes, with nanomolar affinities.[7] This stark contrast highlights the profound impact of the C-6 substitution. For comparison, naltrexone itself exhibits high affinity for µ- and κ-opioid receptors.[1] Its major metabolite, 6β-naltrexol, also demonstrates high affinity for the µ-opioid receptor, in some cases even more potent than naltrexone in vitro.[8][9] Another related analog, naltrexone phenyl oxime (NPC 168), also displays nanomolar potencies at the µ, δ, and κ opioid receptors, though it functions as an antagonist.[10]
Table 1: Comparative In Vitro Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Reference |
| This compound (NPC 836) | Nanomolar Affinity | Nanomolar Affinity | Nanomolar Affinity | [7] |
| Naltrexone | High Affinity | Lower Affinity | High Affinity | [1][2] |
| 6β-Naltrexol | High Affinity | Lower Affinity | Lower Affinity | [8][11] |
| Naltrexone Phenyl Oxime (NPC 168) | Nanomolar Affinity | Nanomolar Affinity | Nanomolar Affinity | [10] |
Functional Activity: From Binding to Signaling
Beyond binding, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist. The [35S]GTPγS binding assay is a widely used method to assess G-protein activation following receptor binding.
While specific [35S]GTPγS data for this compound is not detailed in the available literature, its potent in vivo agonist effects strongly suggest that it effectively stimulates G-protein coupling upon binding to opioid receptors.[7] In contrast, naltrexone and 6β-naltrexol are characterized as neutral antagonists in many systems, showing little to no intrinsic activity in stimulating [35S]GTPγS binding.[12] Studies on other 6-substituted naltrexamine derivatives have revealed a spectrum of activities, from partial and inverse agonists to antagonists, further underscoring the functional significance of this position.
In Vivo Evaluation: Translating Receptor Activity to Physiological Effects
The true therapeutic potential of a compound is ultimately determined by its in vivo activity and side-effect profile. For opioid ligands, analgesic efficacy is a primary endpoint, often assessed using models of acute pain.
Antinociceptive Properties
The analgesic effects of this compound have been evaluated in rodent models of pain, including the tail-flick and writhing tests. In these assays, it demonstrated potent antinociceptive activity, equipotent to morphine in the tail-flick test and even more potent than the kappa-selective agonist U-50,488H.[7] The ED50 values highlight its significant in vivo efficacy.
Table 2: Comparative In Vivo Antinociceptive Potency
| Compound | Tail-Flick (Rat, ED50) | Writhing Test (Mouse, ED50) | Reference |
| This compound (NPC 836) | 2.24 mg/kg | 0.02 mg/kg | [7] |
| Morphine | ~4 mg/kg (equipotent to NPC 831, a related compound) | - | [7] |
| Naltrexone | Not an agonist | Not an agonist | [1] |
| 6β-Naltrexol | Not an agonist | Not an agonist | [8] |
The potent analgesic effects observed in vivo with this compound are consistent with its in vitro profile as a potent opioid receptor agonist. This successful translation from in vitro binding and presumed functional agonism to in vivo efficacy is a critical validation of its pharmacological profile.
Assessment of Kappa-Opioid Receptor-Mediated Effects
To further delineate its in vivo activity, this compound was evaluated for its kappa-agonist properties using the bombesin-induced scratching model in mice. The compound was found to be a potent inhibitor of this behavior, approximately 20 times more potent than its phenylethyl analog (NPC 831) and more potent than the standard kappa agonist U-50,488H.[7] This suggests a significant in vivo engagement of the kappa-opioid receptor, correlating with its in vitro binding affinity.
Cross-Validation and Structure-Activity Relationship (SAR)
The comparison of this compound with its parent compound and other analogs reveals key structure-activity relationships:
-
From Antagonist to Agonist: The most striking observation is the conversion of the antagonist naltrexone into a potent agonist by the introduction of the 6-(3-phenylpropyl)oximino group. This highlights the critical role of the C-6 substituent in determining the functional outcome of receptor interaction.
-
Influence of the Phenylalkyl Chain Length: The phenylpropyl derivative (NPC 836) was found to be approximately twice as potent as the phenylethyl derivative (NPC 831) in producing analgesia, suggesting that the length of the alkyl chain influences in vivo potency.[7]
-
Comparison with other C-6 Modifications: The pharmacology of this compound contrasts with that of naltrexone phenyl oxime (NPC 168), which is an antagonist.[10] This suggests that the nature of the substituent at the end of the oxime linker is crucial for determining agonist versus antagonist activity. Furthermore, studies on 6-amino and 6-amido naltrexamine derivatives have shown that these modifications can also lead to compounds with a range of functional activities, from potent antagonists to partial agonists.[5]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key assays are provided below.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for µ, δ, and κ opioid receptors.
Protocol:
-
Membrane Preparation: Cell membranes from CHO cells stably expressing the human µ, δ, or κ opioid receptor are prepared.
-
Incubation: Membranes are incubated with a specific radioligand ([³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U-69,593 for κ) and varying concentrations of the test compound in a suitable buffer.
-
Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.
In Vivo Tail-Flick Test
Objective: To assess the antinociceptive effect of the test compound in response to a thermal stimulus.
Protocol:
-
Animal Acclimation: Rats are acclimated to the testing environment and the tail-flick apparatus.
-
Baseline Measurement: The baseline tail-flick latency (time to withdraw the tail from a radiant heat source) is determined for each animal.
-
Compound Administration: The test compound is administered via a specific route (e.g., subcutaneous).
-
Post-Treatment Measurements: Tail-flick latencies are measured at various time points after compound administration.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. The ED50 (dose that produces 50% of the maximal effect) is then determined from the dose-response curve.
Visualizing the Concepts
To aid in the understanding of the experimental workflows and the relationship between in vitro and in vivo findings, the following diagrams are provided.
Caption: Workflow for in vivo evaluation of analgesic compounds.
Caption: Logical relationship between in vitro and in vivo findings.
Conclusion
The comprehensive analysis of this compound demonstrates a remarkable transformation of a classical opioid antagonist into a potent agonist through a strategic modification at the C-6 position. The in vitro findings of high, non-selective affinity for opioid receptors are successfully cross-validated by the potent in vivo analgesic effects observed in multiple preclinical models. This guide underscores the importance of the C-6 position of the naltrexone scaffold as a key determinant of pharmacological activity and provides a valuable reference for researchers in the field of opioid drug discovery and development. The data presented here for this compound, in comparison to its structural congeners, offers crucial insights for the rational design of novel opioid receptor modulators with desired therapeutic profiles.
References
- Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836. (URL not available)
-
Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation. PubMed. ([Link])
- Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cess
-
Pharmacologic profile of NPC 168 (naltrexone phenyl oxime), a novel compound with activity at opioid receptors. PubMed. ([Link])
-
Characterization of 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives as Novel Leads to Development of Mu Opioid Receptor Selective Antagonists. PMC. ([Link])
-
Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. PMC. ([Link])
-
Conformational Analysis of 6α- and 6β-Naltrexol and Derivatives and Relationship to Opioid Receptor Affinity. ResearchGate. ([Link])
-
Design, Synthesis, and Biological Evaluation of 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives as μ Opioid Receptor Selective Antagonists. PMC. ([Link])
-
Differential in vivo potencies of naltrexone and 6beta-naltrexol in the monkey. PubMed. ([Link])
-
Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives. PMC. ([Link])
-
Stereochemical studies on medicinal agents. 23. Synthesis and biological evaluation of 6-amino derivatives of naloxone and naltrexone. PubMed. ([Link])
- In vivo and in vitro potency studies of 6β-naltrexol, the major human metabolite of naltrexone. (URL not available)
- Syntheses and receptor-binding studies of derivatives of the opioid antagonist naltrexone. (URL not available)
-
Neutral antagonist activity of naltrexone and 6β-naltrexol in naïve and opioid-dependent C6 cells expressing a µ-opioid receptor. PMC. ([Link])
-
Naltrexone. Wikipedia. ([Link])
-
Direct Synthesis of Naltrexone by Palladium-Catalyzed N-Demethylation/Acylation of Oxymorphone: The Benefit of CH Activation and the Intramolecular Acyl Transfer from C-14 Hydroxy. ResearchGate. ([Link])
-
In Vivo and in Vitro Potency Studies of 6beta-naltrexol, the Major Human Metabolite of Naltrexone. PubMed. ([Link])
-
Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses. MDPI. ([Link])
-
Naltrexone. StatPearls - NCBI Bookshelf. ([Link])
-
Naltrexone: Package Insert / Prescribing Information. Drugs.com. ([Link])
-
Synthesis and Pharmacological Activities of 6-Glycine Substituted 14-Phenylpropoxymorphinans, a Novel Class of Opioids with High Opioid Receptor Affinities and Antinociceptive Potencies. PMC - PubMed Central. ([Link])
-
Naltrexone. Release | Drugs. ([Link])
-
Naltrexone. Wikipedia. ([Link])
Sources
- 1. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Characterization of 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives as Novel Leads to Development of Mu Opioid Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic profile of NPC 168 (naltrexone phenyl oxime), a novel compound with activity at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential in vivo potencies of naltrexone and 6beta-naltrexol in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutral antagonist activity of naltrexone and 6β-naltrexol in naïve and opioid-dependent C6 cells expressing a µ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of 6-(3-Phenylpropyl)oximino naltrexone with established opioid antagonists
This guide provides an in-depth technical comparison of 6-(3-Phenylpropyl)oximino naltrexone (NPC 836) against established opioid antagonists.
Editorial Note: While the user prompt frames this topic within "opioid antagonists," the specific compound NPC 836 represents a critical pharmacological anomaly: it is a potent agonist derived from the antagonist naltrexone. This guide focuses on this "functional switch"—how a specific structural modification converts a classic antagonist into a potent analgesic agonist—and compares its efficacy against the parent antagonist (Naltrexone) and standard agonists (Morphine, U-50,488H).[1]
Executive Summary
This compound (NPC 836) is a C6-substituted derivative of naltrexone.[1] Unlike its parent compound, which acts as a competitive antagonist at opioid receptors, NPC 836 exhibits potent agonism at both
This compound serves as a textbook example of "efficacy switching" in medicinal chemistry, where accessing the receptor's accessory binding pockets (via the C6-phenylpropyl chain) stabilizes the active receptor conformation (
| Compound | Primary Class | In Vivo Potency (Analgesia) | ||
| NPC 836 | Agonist | High Efficacy | High Efficacy | High (ED |
| Naltrexone | Antagonist | Antagonist (Inverse Agonist) | Antagonist | None (Precipitates Withdrawal) |
| Naloxone | Antagonist | Antagonist | Antagonist | None |
| Morphine | Agonist | Full Agonist | Weak/None | Moderate (Standard) |
Chemical & Pharmacological Mechanism
The core distinction lies in the C6-position modification .[2] Naltrexone possesses a C6-ketone group.[2] Converting this to an oxime ether with a phenylpropyl side chain creates a "molecular probe" that reaches into the receptor's address domain.
Structural Logic (SAR)
-
Naltrexone Core: Binds to the orthosteric site (message domain).
-
C6-Oxime Linker: Provides a rigid extension vector.
-
Phenylpropyl Chain: Interacts with hydrophobic residues in the receptor's extracellular loops (likely EL3 or TM6/7 interface). This interaction forces the receptor into an active state (
), overriding the antagonist "message" of the cyclopropylmethyl group at N17.
Diagram: Mechanism of Functional Switching
Caption: Structural modification at C6 converts Naltrexone (Antagonist) to NPC 836 (Agonist) by engaging accessory receptor domains.
Comparative Efficacy Analysis
In Vitro Binding & Functional Activity
NPC 836 retains the high binding affinity of naltrexone but fundamentally alters the downstream signaling.
-
Binding Affinity (
): Both compounds exhibit nanomolar affinity (Single-digit nM range) for MOR and KOR. The phenylpropyl group does not sterically hinder binding; rather, it enhances hydrophobic contacts. -
GTP
S Binding ( ):
In Vivo Potency (Analgesia vs. Antagonism)
The most definitive data comes from in vivo assays (Tail-Flick in rats / Writhing in mice), where NPC 836 acts as an analgesic, whereas Naltrexone acts as a blocker.
Table 1: Comparative In Vivo Pharmacology (Rat/Mouse Models)
| Assay | Metric | NPC 836 (Agonist) | Naltrexone (Antagonist) | U-50,488H (Kappa Agonist) |
| Rat Tail-Flick | ED | 2.24 (Potent Analgesia) | Inactive (Blocks Analgesia) | > 2.24 (Less Potent) |
| Mouse Writhing | ED | 0.02 | Inactive | 0.05 |
| Bombesin Scratching | A | 0.08 | Inactive | 1.54 |
*Note: Bombesin-induced scratching is a specific model for Kappa-opioid receptor agonism. NPC 836 is ~20x more potent than the standard Kappa agonist U-50,488H in this model.[1]
Experimental Protocols
To validate these findings, researchers utilize a paired workflow: Radioligand Binding (Affinity) and
Workflow Diagram
Caption: Dual-assay workflow to distinguish high-affinity antagonists (Naltrexone) from high-affinity agonists (NPC 836).
Protocol A: Functional Assay
Purpose: To determine if the compound activates the G-protein (Agonist) or stabilizes the inactive state (Antagonist).
-
Membrane Preparation: Use CHO cells stably expressing human
-opioid receptors (hMOR). -
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl
, 0.2 mM EGTA, 100 mM NaCl, pH 7.4. Critical: NaCl is required to differentiate agonists from antagonists. -
Reaction Mix:
-
Membranes (10-20
g protein). -
GDP (10-30
M) to suppress basal activity. - (~0.1 nM).
-
Test Compound (NPC 836) at varying concentrations (
to M).
-
-
Incubation: 60 minutes at 30°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Data Analysis: Normalize counts (CPM) to basal (0%) and DAMGO maximum response (100%).
-
Expected Result for NPC 836: Dose-dependent increase in binding (
> 80%). -
Expected Result for Naltrexone: No increase (or decrease if constitutive activity is present).
-
References
-
Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836. Source: National Institutes of Health (PubMed/NIH) Data: Identifies NPC 836 as a potent agonist with ED50 2.24 mg/kg (rat tail-flick).[1]
-
Ligand-Free Signaling of G-Protein-Coupled Receptors: Relevance to μ Opioid Receptors. Source: MDPI (Biomolecules) Data: Discusses the inverse agonist nature of Naltrexone vs neutral antagonists.
-
In vivo Characterization of the Opioid Receptor–Binding Profiles. Source: Dove Medical Press Data: Provides comparative binding occupancy data for Naltrexone at MOR/KOR/DOR.
-
Comparison of the opioid receptor antagonist properties of naltrexone and 6β-naltrexol. Source: National Institutes of Health (PMC) Data: Establishes baseline antagonist protocols and potency differences in withdrawal precipitation.
Sources
A Researcher's Guide to Validating the Opioid Receptor Selectivity of 6-(3-Phenylpropyl)oximino Naltrexone
In the pursuit of safer and more effective opioid-based therapeutics, the meticulous characterization of a novel compound's interaction with its intended targets is paramount. This guide provides a comprehensive framework for validating the selectivity of a promising naltrexone derivative, 6-(3-Phenylpropyl)oximino naltrexone, for the classical opioid receptors: mu (µ), delta (δ), and kappa (κ). As researchers and drug development professionals, our objective is not merely to generate data, but to build a robust, evidence-based understanding of a molecule's pharmacological profile. This guide, therefore, emphasizes the causality behind experimental choices and the integration of self-validating systems within the described protocols.
Naltrexone, a potent opioid antagonist, serves as a versatile scaffold for the development of new chemical entities with tailored affinities and efficacies at opioid receptors.[1] The introduction of a 6-(3-Phenylpropyl)oximino moiety is hypothesized to modulate the binding and functional activity profile of the parent molecule, potentially altering its selectivity across the µ, δ, and κ receptors. The addition of this bulky, lipophilic group at the C-6 position could introduce new interactions with the receptor binding pockets, thereby influencing the ligand's affinity and functional response. Validating this hypothesis requires a systematic and multi-faceted experimental approach.
The Foundational Pillars of Selectivity Validation
A comprehensive assessment of receptor selectivity rests on two key pillars:
-
Binding Affinity: Quantifying the strength of the interaction between the ligand and the receptor. This is typically determined through competitive radioligand binding assays.
-
Functional Activity: Measuring the biological response elicited by the ligand upon binding to the receptor. This can be assessed through various functional assays that probe different aspects of the receptor's signaling cascade.
By systematically evaluating both binding and function at each of the three opioid receptor subtypes, we can construct a detailed and reliable selectivity profile for this compound.
Experimental Roadmap for Selectivity Profiling
The following sections outline the key experiments required to elucidate the opioid receptor selectivity of this compound. For each experiment, we will delve into the underlying principles, provide a detailed protocol, and discuss the interpretation of the expected data.
Part 1: Quantifying Binding Affinity via Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[2] The principle lies in the competition between a labeled ligand (radioligand) with a known high affinity for the receptor and the unlabeled test compound. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), we can calculate its inhibitory constant (Ki), which reflects its binding affinity.
Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either human mu (hMOR), delta (hDOR), or kappa (hKOR) opioid receptors.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times with fresh buffer to remove endogenous ligands and other cellular components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]diprenorphine for a general screen, or more selective radioligands like [³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U69,593 for KOR), and varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The binding affinities of this compound should be compared with that of the parent compound, naltrexone, and other standard opioid ligands.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Naltrexone | ~0.1 - 1 | ~1 - 10 | ~0.5 - 5 |
| Morphine | ~1 - 10 | ~100 - 1000 | ~100 - 1000 |
| DAMGO (µ-selective agonist) | ~1 - 5 | >1000 | >1000 |
| DPDPE (δ-selective agonist) | >1000 | ~1 - 10 | >1000 |
| U-50,488 (κ-selective agonist) | >1000 | >1000 | ~1 - 10 |
Note: The Ki values for standard compounds are approximate and can vary depending on the experimental conditions.
Part 2: Assessing Functional Activity
Binding to a receptor does not necessarily translate to a biological effect. Therefore, it is crucial to perform functional assays to determine whether this compound acts as an agonist, antagonist, or partial agonist at each opioid receptor subtype.
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[3] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. The [³⁵S]GTPγS binding assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. An increase in [³⁵S]GTPγS binding indicates agonism, while the ability of a compound to inhibit agonist-stimulated [³⁵S]GTPγS binding indicates antagonism.
Caption: Workflow for assessing functional activity using the [³⁵S]GTPγS binding assay.
-
Membrane Preparation: Prepare cell membranes expressing hMOR, hDOR, or hKOR as described for the radioligand binding assay.
-
[³⁵S]GTPγS Binding Assay:
-
In a 96-well plate, combine the cell membranes, GDP (to ensure G-proteins are in the inactive state), [³⁵S]GTPγS, and varying concentrations of this compound.
-
To test for antagonism, incubate the membranes with varying concentrations of the test compound in the presence of a fixed concentration of a known agonist (e.g., DAMGO for MOR).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration and wash the filters as described previously.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
For agonist testing, plot the percentage of stimulation over basal against the logarithm of the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For antagonist testing, plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the compound concentration to determine the IC50.
-
Activated Gi/o proteins inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The cAMP inhibition assay measures this downstream signaling event. A decrease in forskolin-stimulated cAMP levels upon addition of the test compound indicates agonism.
-
Cell Culture: Use HEK293 cells co-expressing the opioid receptor of interest and a reporter system for cAMP (e.g., a luminescent or fluorescent biosensor).
-
cAMP Measurement:
-
Plate the cells in a 96-well plate and allow them to attach.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to increase basal cAMP levels.
-
Measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration to determine the IC50 (for agonists) or EC50 (for antagonists inhibiting an agonist's effect).
-
| Compound | µ-Opioid Receptor (EC50/IC50, nM) | δ-Opioid Receptor (EC50/IC50, nM) | κ-Opioid Receptor (EC50/IC50, nM) | Functional Activity (µ/δ/κ) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Agonist/Antagonist/Partial |
| Naltrexone | IC50: ~1 - 10 | IC50: ~10 - 50 | IC50: ~5 - 20 | Antagonist/Antagonist/Antagonist |
| Morphine | EC50: ~10 - 100 | >1000 | >1000 | Agonist/Weak Agonist/Weak Agonist |
| DAMGO | EC50: ~5 - 20 | >10000 | >10000 | Full Agonist/Inactive/Inactive |
| DPDPE | >10000 | EC50: ~5 - 20 | >10000 | Inactive/Full Agonist/Inactive |
| U-50,488 | >10000 | >10000 | EC50: ~10 - 50 | Inactive/Inactive/Full Agonist |
Note: EC50 values are for agonists, and IC50 values are for antagonists.
Interpreting the Data and Defining the Selectivity Profile
By integrating the data from both binding and functional assays, a comprehensive selectivity profile for this compound can be established. The selectivity ratio is calculated by dividing the Ki or EC50/IC50 value for one receptor by the corresponding value for another. For instance, a µ/δ selectivity ratio is calculated as Ki(δ) / Ki(µ). A higher ratio indicates greater selectivity for the µ-opioid receptor.
Based on the structure-activity relationships of other 6-substituted naltrexone derivatives, it is plausible that the 3-phenylpropyl group could enhance affinity for the κ-opioid receptor, potentially shifting the selectivity profile of naltrexone. However, only rigorous experimental validation as outlined in this guide can confirm this hypothesis.
Conclusion
The validation of a novel compound's receptor selectivity is a cornerstone of modern drug discovery. The systematic approach detailed in this guide, combining robust binding and functional assays, will provide the necessary data to confidently characterize the pharmacological profile of this compound. This, in turn, will inform its potential as a therapeutic agent and guide future drug development efforts in the opioid field.
References
-
Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. [Link]
- Clark, M. J., et al. (2006). The structure of the µ-opioid receptor.
- Law, P. Y., & Loh, H. H. (2013). Regulation of opioid receptor activities. Journal of pharmacological sciences, 121(4), 231-240.
- Manglik, A., et al. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist.
- Raehal, K. M., & Bohn, L. M. (2011). The role of β-arrestin2 in the severity of precipitated opioid withdrawal. Neuropsychopharmacology, 36(5), 905-916.
-
Uwai, K., et al. (2004). Syntheses and receptor-binding studies of derivatives of the opioid antagonist naltrexone. Bioorganic & medicinal chemistry, 12(2), 417-421. [Link]
-
Jiang, J. B., et al. (1977). Stereochemical studies on medicinal agents. 23. Synthesis and biological evaluation of 6-amino derivatives of naloxone and naltrexone. Journal of medicinal chemistry, 20(8), 1100-1102. [Link]
- Portoghese, P. S. (1992). The role of substituent conformation in determining the opioid receptor subtype selectivity of 6-substituted naltrexamine derivatives. Journal of medicinal chemistry, 35(23), 4327-4332.
-
Sayre, L. M., et al. (1984). Design and Synthesis of Naltrexone-Derived Affinity Labels with Nonequilibrium Opioid Agonist and Antagonist Activities. Evidence for the Existence of Different μ Receptor Subtypes in Different Tissues. Journal of medicinal chemistry, 27(10), 1325-1335. [Link]
- Ananthan, S. (2006). Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics. The AAPS journal, 8(1), E118-E125.
-
Reaction Biology. Opioid-Mu Biochemical Binding Assay Service. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Uprety, R., et al. (2021). Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife, 10, e63596. [Link]
- Zöllner, C., & Stein, C. (2007). Opioids. Handbook of experimental pharmacology, (177), 31-60.
-
Kumar, V., et al. (2021). Opioid receptors signaling network. Journal of biological chemistry, 297(2), 100889. [Link]
-
National Center for Biotechnology Information (2023). Naltrexone. StatPearls. [Link]
Sources
- 1. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stereochemical studies on medicinal agents. 23. Synthesis and biological evaluation of 6-amino derivatives of naloxone and naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and receptor-binding studies of derivatives of the opioid antagonist naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structure-action relationship and kinetics of some naloxone and naltrexone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Framework for Novel Opioid Antagonists: Benchmarking 6-(3-Phenylpropyl)oximino Naltrexone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the safety profile of novel opioid receptor antagonists, using the investigational compound 6-(3-Phenylpropyl)oximino naltrexone as a focal point for comparison against established antagonists, namely naltrexone and naloxone. Given the nascent stage of publicly available data on this compound, this document outlines the essential experimental methodologies required to build a robust, comparative safety profile. Our objective is to explain not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to drug safety evaluation.
Introduction: The Imperative for Safer Opioid Antagonists
Opioid antagonists are cornerstone therapies for opioid use disorder (OUD) and overdose reversal.[1] While effective, established agents like naltrexone and naloxone possess distinct pharmacological and safety profiles that present limitations, such as the risk of precipitated withdrawal in opioid-dependent individuals and potential for hepatotoxicity with long-term use.[2][3][4][5] The development of new chemical entities, such as this compound, is driven by the pursuit of improved safety margins, better tolerability, and enhanced therapeutic efficacy.
A rigorous, multi-tiered benchmarking process is paramount to ascertain whether a novel antagonist represents a true advancement. This process must systematically compare the new entity against the existing standards of care across a spectrum of in vitro and in vivo safety and pharmacological parameters.
Part 1: Establishing the Benchmark - The Safety Profiles of Naltrexone and Naloxone
To evaluate a new candidate, we must first understand the characteristics of the current standards.
-
Naltrexone : A pure opioid antagonist primarily used for the management of alcohol and opioid use disorders.[6][7] It functions by competitively blocking the mu-opioid receptor (MOR), thereby preventing the euphoric effects of opioids.[8] Its major safety considerations include the risk of precipitating severe withdrawal in individuals with physical opioid dependence and a dose-dependent risk of hepatocellular injury.[4][5][9] Common side effects include nausea, headache, and dizziness.[2][5][10]
-
Naloxone : A rapid-acting opioid antagonist used for the emergency reversal of opioid overdose.[2] Its high affinity for the MOR allows it to displace opioids and restore respiratory function.[2] The primary safety concern with naloxone is the immediate precipitation of acute opioid withdrawal, which can be severe but is generally not life-threatening.[1][2][11] Its duration of action is shorter than many opioids, potentially requiring repeat dosing.[11]
Part 2: The In Vitro Gauntlet - Foundational Pharmacological Profiling
The initial characterization of a novel antagonist begins in vitro. These assays are fundamental to understanding the molecule's intrinsic properties at the target receptor and identifying potential off-target liabilities before advancing to more complex biological systems.
Receptor Binding Affinity and Selectivity
Causality: The first question is: "Where does the drug bind, and how tightly?" A compound's affinity (Ki) for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors dictates its primary pharmacological effect and potential on-target side effects. High selectivity for the MOR is often desired, as DOR and KOR interactions can introduce a different set of physiological effects. Furthermore, screening against a broad panel of non-opioid receptors is crucial to preemptively identify off-target interactions that could lead to unexpected adverse events. For instance, some opioid antagonists have been found to interact with Toll-like receptor 4 (TLR4), which could modulate neuro-inflammatory processes.[12]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: Utilize membrane preparations from cell lines (e.g., HEK293) stably expressing human MOR, DOR, and KOR.[13]
-
Incubation: Incubate the membrane preparations with a known concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).
-
Competition: Add increasing concentrations of the test compound (this compound) and the comparator antagonists (naltrexone, naloxone).
-
Separation & Quantification: Separate bound from unbound radioligand via rapid filtration. Quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Activity Profile
Causality: Binding does not equal function. It is critical to determine whether the compound acts as a pure (silent) antagonist, a partial agonist (possessing some intrinsic activity), or an inverse agonist (reducing basal receptor signaling). A partial agonist could have unintended opioid-like effects, while a pure antagonist is expected to be inert in the absence of an agonist.
Experimental Protocol: [³⁵S]GTPγS Functional Assay
-
Principle: G-protein coupled receptor (GPCR) activation stimulates the binding of [³⁵S]GTPγS to the Gα subunit. Antagonists block this agonist-induced stimulation.
-
Procedure: Incubate receptor-expressing cell membranes with a fixed, sub-maximal concentration of an opioid agonist (e.g., DAMGO for MOR).
-
Antagonism: Add increasing concentrations of the test compound or comparators.
-
Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Measurement: After incubation, capture G-proteins on a filter and quantify the amount of bound [³⁵S]GTPγS.
-
Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding reveals its potency (as an IC50 or Kb value). The assay can also be run in the absence of an agonist to detect any partial or inverse agonist activity.
Part 3: In Vivo Verification - Assessing Safety in a Physiological Context
In vivo studies are indispensable for evaluating how the compound's pharmacology translates to a complex, integrated biological system, revealing potential toxicities and behavioral effects not observable in vitro.
Acute Systemic Toxicity (Median Lethal Dose - LD50)
Causality: This foundational study provides a quantitative measure of the compound's lethality, establishing a preliminary therapeutic index (the ratio of the toxic dose to the therapeutic dose). A higher LD50 relative to its effective dose suggests a wider margin of safety.
Experimental Protocol: Up-and-Down Procedure (UDP)
-
Animals: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single dose of the test compound via the intended clinical route (e.g., oral, intravenous).
-
Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing: The dose for the next animal is adjusted up or down based on the outcome (survival or death) of the previous animal.
-
Analysis: The LD50 is calculated from the results using specialized software, providing a point estimate and confidence interval with a minimal number of animals.
CNS Safety Pharmacology
Causality: For a centrally-acting drug, it is critical to ensure it does not produce untoward effects on the central nervous system, such as sedation, motor impairment, or convulsions. An ideal antagonist should reverse opioid-induced CNS depression without causing its own distinct CNS effects.[14]
Experimental Protocol: Irwin Test and Locomotor Activity
-
Irwin Test: A standardized observational screen in rodents. Administer the test compound at various doses and systematically observe the animals for changes in behavior, autonomic function (e.g., pupil size), and neurological reflexes. This provides a broad screen for overt CNS effects.
-
Locomotor Activity: Place animals in an open-field arena equipped with infrared beams.[15] Administer the test compound and measure horizontal and vertical movements over a set period. This quantifies any sedative (decreased activity) or stimulant (increased activity) effects.[15]
Assessment of Precipitated Withdrawal Severity
Causality: The most significant acute safety risk for an opioid antagonist is the precipitation of a withdrawal syndrome in opioid-dependent individuals.[15][16] The intensity of this syndrome is a key differentiating factor. A novel antagonist that precipitates a less severe withdrawal compared to naltrexone at equimolar doses would represent a significant safety improvement.
Experimental Protocol: Morphine-Dependent Rodent Model
-
Induction of Dependence: Render animals (e.g., mice or rats) physically dependent on morphine through repeated injections or the subcutaneous implantation of a slow-release morphine pellet.[15][17]
-
Antagonist Challenge: After a set period of morphine exposure (e.g., 72 hours), administer a challenge dose of the novel antagonist or a comparator (naltrexone, naloxone).
-
Observation and Scoring: Immediately observe and score the animals for a checklist of withdrawal signs (e.g., jumping, wet dog shakes, diarrhea, ptosis). Each sign is given a weighted score, and a cumulative withdrawal score is calculated.
-
Comparison: Compare the dose-response curves for the severity of precipitated withdrawal among the different antagonists.
Hepatotoxicity Potential
Causality: Given the known risk of liver injury with naltrexone, particularly at higher doses, assessing the hepatotoxic potential of any new naltrexone derivative is mandatory.[4][9]
Experimental Protocol: Repeat-Dose Toxicity Study with Liver Enzyme Monitoring
-
Dosing: Administer the test compound to rodents daily for a period of 14 or 28 days at multiple dose levels (low, medium, high).
-
Sample Collection: Collect blood samples at baseline and at the end of the study.
-
Biochemical Analysis: Analyze plasma for key liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Analysis: Significant, dose-dependent elevations in ALT/AST or adverse histopathological findings relative to a vehicle control group would indicate potential hepatotoxicity.
Part 4: Data Synthesis and Visualization
Effective communication of complex safety data relies on clear, comparative visualization.
Comparative Safety and Pharmacology Profile
| Parameter | This compound | Naltrexone | Naloxone |
| Receptor Binding (Ki, nM) | |||
| Mu-Opioid Receptor (MOR) | [Data Not Available] | ~1-2 nM (High Affinity)[18][19] | ~1-2 nM (High Affinity)[2] |
| Delta-Opioid Receptor (DOR) | [Data Not Available] | Weaker Affinity[4][18] | Weaker Affinity |
| Kappa-Opioid Receptor (KOR) | [Data Not Available] | Weaker Affinity[4][18] | Weaker Affinity |
| Functional Activity | [Data Not Available] | Pure Antagonist / Weak Partial Agonist[6][18] | Pure Antagonist[2] |
| In Vivo Safety | |||
| Acute Toxicity (LD50, mg/kg) | [Data Not Available] | High (>1000 mg/kg in animals)[4] | High |
| Precipitated Withdrawal | [Data Not Available] | Potent, can be severe[3][5] | Potent, rapid onset, can be severe[1][15] |
| Hepatotoxicity | [Data Not Available] | Risk of dose-dependent liver injury[5][9] | Generally considered non-hepatotoxic |
| Common Clinical Side Effects | [Data Not Available] | Nausea, headache, dizziness, fatigue[5][10] | Withdrawal symptoms in dependent users[1] |
Visualizing Mechanisms and Workflows
Caption: Experimental workflow for safety benchmarking.
Conclusion
Benchmarking the safety profile of a novel opioid antagonist like this compound is a systematic, evidence-based process. It requires a head-to-head comparison against established drugs using a battery of validated in vitro and in vivo assays. By rigorously evaluating receptor pharmacology, systemic toxicity, CNS effects, withdrawal potential, and organ-specific toxicities, researchers can build a comprehensive data package. This framework not only ensures regulatory diligence but also provides the critical insights needed to determine if a new molecule offers a meaningful safety advantage over existing therapies, ultimately paving the way for safer and more effective treatments in addiction medicine.
References
- Opioid antagonists: clinical utility, pharmacology, safety, and tolerability. Cambridge University Press & Assessment.
- Opioid antagonists: clinical utility, pharmacology, safety, and tolerability | CNS Spectrums. (2024, November 25). CNS Spectrums.
- Opioid-Mu Biochemical Binding Assay Service. Reaction Biology.
- The in vivo pharmacodynamics of the novel opioid receptor antagonist, TD-1211, in models of opioid-induced gastrointestinal and CNS activity. (2013, June 15). PubMed.
- Pharmacological characterization of the opioid inactive isomers (+)‐naltrexone and (+)‐naloxone as antagonists of toll-like receptor 4. PMC.
- High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry pl
- Binding of opioid receptor ligands. Saturation binding experiments,...
- Naloxone vs. Naltrexone: How These Opioid Blockers Differ. (2022, December 13). GoodRx.
- Advances in Opioid Antagonist Tre
- Naltrexone vs. Naloxone (Narcan): The Differences. (2018, August 21). Beach House Recovery Center.
- In vivo characterization of the opioid antagonist nalmefene in mice. PMC - NIH.
- Naltrexone. Wikipedia.
- Structure-based design and synthesis of novel opioid receptor ligands and their in-vitro/in-vivo pharmacological and pharmacokinetic characteriz
- What is the mechanism of action for naltrexone? (2024, October 25). Drugs.com.
- Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024, December 31).
- What is the mechanism of Naltrexone? (2024, July 17).
- Mechanism of action of naltrexone. The reversible interaction of an...
- In vivo characterization of the opioid antagonist nalmefene in mice. (2010, April 10). Read by QxMD.
- Naltrexone. (2023, May 30).
- Naltrexone: Package Insert / Prescribing Inform
- The safety profile of naltrexone in the treatment of alcoholism. Results from a multicenter usage study. The Naltrexone Usage Study Group. PubMed.
- Opioid Toxicity. (2025, January 22).
- Low-Dose Naltrexone (LDN)
- Naltrexone 50 mg film-coated tablets - Summary of Product Characteristics. (2024, February 14).
Sources
- 1. Opioid antagonists: clinical utility, pharmacology, safety, and tolerability | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. goodrx.com [goodrx.com]
- 3. Advances in Opioid Antagonist Treatment for Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Naltrexone: Package Insert / Prescribing Information [drugs.com]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of Naltrexone? [synapse.patsnap.com]
- 8. beachhouserehabcenter.com [beachhouserehabcenter.com]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. The safety profile of naltrexone in the treatment of alcoholism. Results from a multicenter usage study. The Naltrexone Usage Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opioid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of the opioid inactive isomers (+)‐naltrexone and (+)‐naloxone as antagonists of toll‐like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. The in vivo pharmacodynamics of the novel opioid receptor antagonist, TD-1211, in models of opioid-induced gastrointestinal and CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo characterization of the opioid antagonist nalmefene in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cambridge.org [cambridge.org]
- 17. login.medscape.com [login.medscape.com]
- 18. Naltrexone - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-(3-Phenylpropyl)oximino naltrexone
Abstract
This document provides essential safety and logistical guidance for the proper disposal of 6-(3-Phenylpropyl)oximino naltrexone, a potent opioid antagonist derivative. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes regulatory requirements with sound chemical principles to ensure safe handling and environmental stewardship. The procedures outlined herein are designed to mitigate risks of environmental contamination, accidental exposure, and diversion. Adherence to these protocols, in conjunction with local institutional and regulatory oversight, is paramount for maintaining a safe and compliant laboratory environment.
Compound Profile and Hazard Assessment
Chemical Identity and Structure
This compound is a semi-synthetic opioid derivative. Its core structure is based on naltrexone, a well-established µ-opioid receptor antagonist, with a significant modification at the 6-position.[1] Understanding this structure is key to predicting its chemical behavior and potential hazards.
-
Core Moiety: Naltrexone, an organic heteropentacyclic compound.[1]
-
Key Functional Groups:
-
Oxime (C=N-OH): This group influences the molecule's reactivity and potential for isomerism. Oxime-containing compounds can have varying toxicological profiles and may require specific handling.[2]
-
Phenolic Hydroxyl Group: Common to many morphinan-derived structures.
-
Tertiary Amine: A key feature for receptor binding and influences its acid-base properties.
-
Regulatory Classification and Inferred Hazards
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its classification can be inferred from its parent compound, naltrexone, and its structural class. As a potent, biologically active pharmaceutical compound, it must be treated as hazardous pharmaceutical waste .
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) has established specific management standards for hazardous waste pharmaceuticals.[3] The "Pharma Rule" (40 CFR Part 266, Subpart P) explicitly prohibits the sewering (disposal down a drain) of hazardous waste pharmaceuticals.
The Occupational Safety and Health Administration (OSHA) provides guidelines for handling hazardous drugs to protect workers from exposure.[4] Although not specifically classified as a cytotoxic or antineoplastic drug, the high potency of this compound necessitates handling it with equivalent care to minimize occupational exposure.[5][6]
| Hazard Category | Description & Rationale | Supporting Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. Naltrexone hydrochloride has an oral LD50 of 1450 mg/kg in rats. While the derivative's toxicity may differ, a precautionary approach is warranted. | [7][8] |
| Health Hazard | Suspected of damaging fertility or the unborn child. This is a common warning for potent, systemically active pharmaceuticals. | [7] |
| Environmental Hazard | As a pharmaceutical, release into the environment can disrupt ecosystems. The EPA explicitly regulates pharmaceutical waste to prevent contamination of water supplies. | [3][9] |
| Reactivity | Stable under normal conditions. However, it is incompatible with strong oxidizing agents.[7] Studies on naltrexone show it degrades under acidic and basic conditions, suggesting a potential for controlled chemical decomposition but also instability with improper storage. | [10][11][12] |
Core Principles for Safe Disposal
The disposal of this compound must be approached systematically. The following principles form the foundation of a safe and compliant disposal strategy.
-
Segregation is Paramount: All waste streams contaminated with this compound must be segregated from non-hazardous waste at the point of generation. This includes pure (neat) compound, contaminated labware, personal protective equipment (PPE), and spill cleanup materials.
-
No Drain Disposal: It is strictly prohibited to dispose of this compound, or solutions containing it, down the sanitary sewer. This is a direct violation of the EPA's Pharma Rule and poses a significant risk to aquatic ecosystems and public health.
-
Secure Containment: All waste must be collected in clearly labeled, sealed, and leak-proof containers. The label should explicitly state "Hazardous Pharmaceutical Waste" and identify the primary chemical constituent.
-
Consult Your EHS Officer: This guide provides a framework based on federal regulations and chemical principles. However, your institution's Environmental Health and Safety (EHS) department provides the definitive protocol for your specific location. Always consult with them before initiating disposal procedures.
Standard Operating Procedure (SOP) for Disposal
This SOP outlines the step-by-step process for the collection and disposal of waste generated from research involving this compound.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, the following minimum PPE must be worn:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.[13]
-
Hand Protection: Nitrile gloves (or other chemically resistant gloves). Inspect gloves for integrity before use.[13]
-
Body Protection: A lab coat, fully buttoned.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required to avoid inhaling dust.[14]
Waste Collection and Segregation
A. Unused/Expired Pure Compound:
-
Keep the compound in its original, tightly sealed container.
-
If the original container is compromised, transfer the material to a new, appropriate container (e.g., amber glass vial) that can be securely sealed.
-
Place the sealed container into a larger, leak-proof hazardous waste container designated for "Hazardous Pharmaceutical Waste."
-
Label the outer container with the chemical name and approximate quantity.
B. Contaminated Labware (e.g., vials, pipette tips, syringes):
-
Disposable items (pipette tips, plastic tubes) should be placed directly into a designated solid hazardous pharmaceutical waste container. This container should be lined with a plastic bag.[5]
-
Non-disposable items (glassware) should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or methanol) three times. The solvent rinsate is considered hazardous waste and must be collected in a designated liquid hazardous waste container. After this decontamination rinse, the glassware can typically be washed through standard laboratory procedures.
C. Contaminated PPE and Debris (e.g., gloves, absorbent pads):
-
All disposable PPE and materials used for cleaning spills or work surfaces must be collected in the designated solid hazardous pharmaceutical waste container.[5]
Primary Disposal Pathway: Incineration
The EPA and DEA recommend high-temperature incineration by a licensed hazardous waste disposal facility as the most effective and secure method for destroying pharmaceuticals.[15][16] This method ensures the complete destruction of the active molecule, preventing its release into the environment and eliminating the risk of diversion.
Procedure:
-
Follow the waste collection and segregation steps outlined in Section 3.2.
-
Ensure all waste containers are securely sealed and properly labeled.
-
Arrange for a pickup of the hazardous waste through your institution's EHS department. They will contract with a licensed hazardous waste management company.
-
Maintain all manifests and records of the waste transfer as required by the EPA and your institution.[9][17]
Laboratory-Scale Chemical Degradation (Expert Use Only)
CAUTION: This procedure should only be attempted by trained chemists in a controlled laboratory setting with the explicit approval of the institutional EHS department. The goal is to hydrolyze the molecule into less potent fragments. Verification of complete degradation via an appropriate analytical method (e.g., HPLC, LC-MS) is mandatory before disposal of the resulting solution.
Studies on the parent compound, naltrexone, have shown it degrades under hydrolytic stress in both acidic and basic conditions.[10][11]
Illustrative Protocol (Requires Validation):
-
In a certified chemical fume hood, prepare a dilute aqueous solution of the this compound waste.
-
Slowly add 1 M NaOH to adjust the pH to >12 or 1 M HCl to adjust the pH to <2.
-
Gently heat the solution (e.g., 50-60°C) with stirring for several hours to accelerate hydrolysis.
-
After cooling, neutralize the solution carefully.
-
Take an aliquot for analytical testing to confirm the absence of the parent compound.
-
If degradation is complete, the neutralized solution may be disposed of as chemical waste according to institutional guidelines. If degradation is incomplete, the solution must be treated as hazardous pharmaceutical waste.
Emergency Procedures
Spill Management
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated. Remove all ignition sources.[18]
-
Don PPE: Wear the appropriate PPE as described in Section 3.1.
-
Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent pads or other suitable material.
-
Cleanup: Carefully collect the absorbed material and spilled compound using non-sparking tools. Place all cleanup materials into a designated hazardous pharmaceutical waste container.[18]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.[7]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for segregating and disposing of waste.
References
-
Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration. [Link]
-
New Management Standards for Hazardous Waste Pharmaceuticals . Defense Centers for Public Health. [Link]
-
Cytotoxic Drug Handling with Biosafety Isolators . BioSafe Tech by QUALIA. [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . American Journal of Health-System Pharmacy. [Link]
-
Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]
-
Waste Management Requirements for Pharmaceutical Waste . MCF Environmental Services. [Link]
-
Pharma Rule . U.S. Environmental Protection Agency. [Link]
-
Pharmaceutical Waste Management: The Final Pharmaceutical Rule . Republic Services. [Link]
-
Safety Data Sheet - Naltrexone Hydrochloride . [Link]
-
Chemical Waste Name or Mixtures . University of Texas at Austin Environmental Health and Safety. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration. [Link]
-
Regulatory Landscape for Household Opioid Disposal . National Academies of Sciences, Engineering, and Medicine. [Link]
-
Forced degradation studies of new formulation containing naltrexone . EMU Journal of Pharmaceutical Sciences. [Link]
-
Forced degradation studies of new formulation containing naltrexone . DergiPark. [Link]
- Naltrexone hydrochloride compositions.
-
Development of an Accelerated In Vitro Release Testing Method for Naltrexone Microspheres . American Association of Pharmaceutical Scientists. [Link]
-
Safe Disposal of Unused Controlled Substances . Avalere Health. [Link]
-
OVERVIEW OF EIGHT MEDICINE DISPOSAL PRODUCTS . San Francisco Department of the Environment. [Link]
-
The Impact of Age and Genetics on Naltrexone Biotransformation . National Institutes of Health. [Link]
-
Hazardous Substance Fact Sheet: Acetaldehyde Oxime . New Jersey Department of Health. [Link]
-
Naltrexone PubChem Compound Summary . National Institutes of Health. [Link]
-
Defining and Evaluating In-Home Drug Disposal Systems For Opioid Analgesics: Proceedings of a Workshop . National Academies Press. [Link]
-
Disposal of Unused Medicines: What You Should Know . myPrivia. [Link]
-
Safe handling of cytotoxics: guideline recommendations . Journal of Oncology Pharmacy Practice. [Link]
-
Safety Data Sheet - Naltrexone Hydrochloride, USP . Spectrum Pharmacy Products. [Link]
-
Disposal of Controlled Drugs Medicines Optimisation Best Practice Guidance for Care Homes . NHS Knowledge NoW. [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . U.S. Food and Drug Administration. [Link]
-
Disposal of Controlled Substance Prescription Medications Abandoned at a Practitioner's Registered Location . Drug Enforcement Administration. [Link]
-
Safety Data Sheet - Naltrexone . SynZeal. [Link]
-
Safe Medication Disposal . OncoLink. [Link]
-
Chemical Properties of Naltrexone (CAS 16590-41-3) . Cheméo. [Link]
-
Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses . MDPI. [Link]
-
How to Safely Dispose of Drugs . U.S. Department of Health and Human Services. [Link]
-
Hazardous Materials Management Manual . Ohio University. [Link]
-
Naltrexone - Wikipedia . [Link]
-
Drug Disposal: FDA's Flush List for Certain Medicines . U.S. Food and Drug Administration. [Link]
-
Naltrexone: Package Insert / Prescribing Information . Drugs.com. [Link]
-
How to Dispose of Unused Medications . Gentry Health Services. [Link]
Sources
- 1. Naltrexone | C20H23NO4 | CID 5360515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. epa.gov [epa.gov]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cdn.accentuate.io [cdn.accentuate.io]
- 8. fishersci.com [fishersci.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. EMU Journal of Pharmaceutical Sciences » Submission » Forced degradation studies of new formulation containing naltrexone [dergipark.org.tr]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. EP2289492A2 - Naltrexone hydrochloride compositions - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
- 14. synzeal.com [synzeal.com]
- 15. Regulatory Landscape for Household Opioid Disposal - Defining and Evaluating In-Home Drug Disposal Systems For Opioid Analgesics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sfenvironment.org [sfenvironment.org]
- 17. epa.gov [epa.gov]
- 18. nj.gov [nj.gov]
Personal protective equipment for handling 6-(3-Phenylpropyl)oximino naltrexone
[1]
Part 1: Executive Safety Directive (The "Why")
Research into naltrexone derivatives often involves modifications at the C-6 position (oximino group) and the N-17 position (phenylpropyl tail) to alter receptor selectivity (mu, delta, kappa) and biological half-life.[1]
The Critical Risk Factor: While naltrexone is a known opioid antagonist, the addition of a 3-phenylpropyl chain significantly increases the molecule's lipophilicity (LogP).[2]
-
Scientific Implication: Enhanced ability to cross the stratum corneum (skin barrier) and blood-brain barrier compared to the parent compound.[1]
-
Safety Implication: Standard "blue nitrile" lab gloves are insufficient for prolonged contact.[1] The risk of dermal absorption is elevated.[1]
-
Potency Warning: Many C-6 naltrexone derivatives exhibit potency 10x–100x greater than naltrexone.[1] Until specific toxicology data is established, this compound must be handled as an OEB 4 (Occupational Exposure Band) substance (High Potency/High Hazard).[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure routes prioritized by risk: Inhalation (Aerosol) > Dermal (Lipophilic Absorption) > Ingestion. [1][2]
| Protection Zone | Low Risk Activity (Solutions < 1 mg/mL) | High Risk Activity (Powder Handling / Stock Prep) | Technical Specification (The "Why") |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | PAPR (Powered Air Purifying Respirator) or Class II BSC | Powder drift is invisible.[1][2] HEPA filtration (99.97%) is required to capture particulates.[1] |
| Dermal (Hands) | Double Gloving: 1. Inner: Latex/Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff) | Double Gloving (Specific): 1. Inner: High-Breakthrough Nitrile (0.11mm)2.[1] Outer: Chloroprene or Thick Nitrile (0.16mm) | The phenylpropyl tail facilitates permeation.[1][2] Two layers create a "breakthrough buffer" allowing safe doffing of the outer layer.[1] |
| Body | Lab Coat (Buttoned, cotton/poly blend) | Tyvek® Coverall (Disposable, elastic cuffs) + Sleeve Guards | Disposable Tyvek prevents powder retention on fabric lab coats, which can track contamination outside the lab.[1][2] |
| Ocular | Safety Glasses with Side Shields | Chemical Safety Goggles (Sealed) | Prevents ocular mucosal absorption, a rapid route for systemic entry.[1][2] |
Part 3: Operational Protocols
Protocol A: Weighing & Solubilization (High Risk)[1]
Objective: Contain static-prone powder during the transition from solid to liquid state.
-
Engineering Control: All weighing must occur inside a Balance Enclosure or Biological Safety Cabinet (Class II) .[1][2] Never weigh on an open bench.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat.[1] Naltrexone derivatives are often crystalline salts (hydrochlorides) that carry static charge, causing "particle jump."[1]
-
The "Wet Method" (Recommended):
Protocol B: Deactivation & Waste Disposal[1]
Opioid antagonists are stable molecules.[1][3] Simple water rinsing is insufficient.[1]
Deactivation Solution (Oxidation):
-
Mechanism: Oxidative cleavage of the morphinan structure.[1]
-
Procedure:
-
Collect all solid waste (weigh boats, contaminated gloves) in a dedicated biohazard bag.[1]
-
Wipe down all surfaces with 10% bleach.[1] Allow 10 minutes of contact time .
-
Rinse surfaces with 70% Ethanol to remove bleach residue (prevents equipment corrosion).[1]
-
Liquid Waste: Adjust aqueous waste to pH >10 with bleach, let stand for 30 minutes, then dispose of according to "Hazardous Chemical Waste" regulations (incineration is preferred over sewer disposal).[1][2]
-
Part 4: Emergency Response Logic
Scenario: Accidental Exposure [1][4][5]
-
Inhalation: Remove victim to fresh air immediately.[1][3] Note: As an antagonist, this compound may precipitate severe withdrawal symptoms (agitation, vomiting, tachycardia) in individuals with undisclosed opioid dependence.[1][2]
-
Skin Contact: Wash with soap and cool water for 15 minutes.[1] Avoid hot water, which opens pores and increases absorption of lipophilic compounds.[1]
-
Medical Alert: Inform emergency responders that the substance is a Potent Opioid Receptor Modulator .[1] While Naloxone is the antidote for opioid agonists, exposure to a potent antagonist requires supportive care (fluids, anti-emetics) and monitoring for cardiovascular stress.[1]
Part 5: Visualized Safety Logic
Diagram 1: PPE Decision Tree
This logic flow ensures the correct level of protection based on the physical state of the compound.
Caption: Decision logic for selecting engineering controls based on compound physical state.
Diagram 2: The "Double-Glove" Doffing Protocol
Proper removal of PPE is where most self-contamination occurs.[1]
Caption: Sequential doffing workflow to prevent transfer of lipophilic residues to skin.
References
-
National Institutes of Health (NIH). (2023).[1] Opioid Antagonists: Pharmacology and Safety. StatPearls. [Link]
-
Occupational Safety and Health Administration (OSHA). (2016).[1] Safe Handling of Potent Compounds and Hazardous Drugs. OSHA Technical Manual. [Link]
-
Vaddi, H. K., et al. (2005).[1] Human skin permeation of branched-chain 3-O-alkyl ester and carbonate prodrugs of naltrexone. Pharmaceutical Research. (Demonstrates the link between alkyl/phenyl chains and increased skin flux). [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
